Myosmine-d4
Description
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Properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2/i1D,3D,5D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNGWXJMIILTBS-DNZPNURCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2=NCCC2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478555 | |
| Record name | Myosmine-2,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66148-17-2 | |
| Record name | Myosmine-2,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-Pyrrolin-2-yl)pyridine-2,4,5,6-d4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Myosmine-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Myosmine-d4. This deuterated analog of myosmine serves as a critical internal standard for quantitative analysis in various research, particularly in toxicology and metabolomics.
Chemical Properties and Structure
This compound, the deuterated form of the tobacco alkaloid myosmine, is distinguished by the substitution of four hydrogen atoms with deuterium on the pyridine ring. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉H₆D₄N₂ | [1] |
| Molecular Weight | 150.21 g/mol | [1] |
| CAS Number | 66148-17-2 | [2] |
| IUPAC Name | 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-2,4,5,6-d4 | N/A |
| Synonyms | This compound (pyridine-d4), 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine-d4 | [2] |
| Appearance | Solid | [2] |
| Color | Brown to reddish brown | [2] |
| SMILES | [2H]C1=C(C2=NCCC2)C([2H])=C([2H])C([2H])=N1 | [2] |
| InChI | InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2/i1D,3D,5D,7D | N/A |
Table 2: Computed Physicochemical Properties of Myosmine (Non-deuterated)
| Property | Value | Source |
| Melting Point | 40.5 - 42 °C | [3] |
| Boiling Point | 244.7 ± 22.0 °C at 760 mmHg | N/A |
| Flash Point | 101.8 ± 22.3 °C | N/A |
| Density | 1.1 ± 0.1 g/cm³ | N/A |
| logP | -0.63 | N/A |
| pKa | 5.26 | N/A |
The chemical structure of this compound consists of a pyridine ring deuterated at positions 2, 4, 5, and 6, which is attached to a 3,4-dihydro-2H-pyrrole ring at the 3-position.
Experimental Protocols
Synthesis of Myosmine
A general synthesis for non-deuterated myosmine has been described, which can be adapted for the synthesis of this compound by utilizing a deuterated pyridine precursor. A convenient two-step synthesis of myosmine has been reported.[4] The synthesis of deuterated tobacco alkaloids, including nicotine, nornicotine, and cotinine, has also been documented and may offer insights into the synthesis of this compound.
Purification of Alkaloids
The purification of alkaloids like myosmine, and by extension this compound, can be achieved through various chromatographic techniques.[5][6][7] Common methods include:
-
Extraction: Initial extraction from a reaction mixture is typically performed using an organic solvent.[7][8]
-
Column Chromatography: Silica gel is a frequently used stationary phase for the separation of alkaloids.[6] The choice of solvent system is critical for effective separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique can be employed for final purification to achieve high purity.
Characterization
The structural confirmation and purity assessment of this compound are crucial. The primary analytical techniques used for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the absence of signals corresponding to the protons at positions 2, 4, 5, and 6 of the pyridine ring. The remaining proton signals of the dihydropyrrole ring can be assigned.
-
¹³C NMR: The carbon signals of the deuterated pyridine ring will show characteristic splitting patterns due to coupling with deuterium.[3]
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for the analysis of myosmine and its deuterated analog.[9][10][11][12] The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 150, which is 4 mass units higher than that of non-deuterated myosmine (m/z 146).[9][10] Significant fragment ions for this compound are observed at m/z 122 and 150.[9][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and selectivity for the quantification of this compound.[2][13][14]
-
Application as an Internal Standard
The primary and most significant application of this compound is as an internal standard in quantitative analytical methods, particularly for the determination of myosmine in various biological and environmental samples.[2] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, instrument response, and matrix effects.[15][16]
Experimental Workflow for Quantitative Analysis using this compound
The following diagram illustrates a typical workflow for the quantification of myosmine in a sample using this compound as an internal standard.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Signaling Pathways and Biological Context
Myosmine itself is a minor tobacco alkaloid that has been found in various nuts and food products.[2] It exhibits low affinity for α4β2 nicotinic acetylcholine receptors (nAChR).[2] Myosmine is known to be genotoxic in human cells and can be activated through nitrosation and peroxidation to form reactive intermediates with carcinogenic potential.[17] The metabolism of myosmine has been studied in rats, with major metabolites identified as 3-pyridylacetic acid and 4-oxo-4-(3-pyridyl)butyric acid.[18]
This compound is primarily used as a tool for the accurate quantification of myosmine exposure and metabolism, rather than for direct studies of its biological activity. The following diagram illustrates the metabolic fate of myosmine.
Caption: Simplified metabolic pathways of Myosmine.
References
- 1. lcms.cz [lcms.cz]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Myosmine | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Convenient Synthesis of Myosmine – Oriental Journal of Chemistry [orientjchem.org]
- 5. Alkaloid Purification - Lifeasible [lifeasible.com]
- 6. One moment, please... [column-chromatography.com]
- 7. jocpr.com [jocpr.com]
- 8. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Simultaneous determination of 11 mycotoxins in malt by isotope internal standard-UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 16. msacl.org [msacl.org]
- 17. researchgate.net [researchgate.net]
- 18. Metabolism of myosmine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Isotopic Labeling of Myosmine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Myosmine-d4. The document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways for enhanced clarity. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who require isotopically labeled compounds for their studies.
This compound serves as a crucial internal standard for mass spectrometry-based quantitative analysis of myosmine, a tobacco alkaloid also found in various food products. Its deuterated form allows for precise and accurate measurements in complex biological matrices, aiding in pharmacokinetic, metabolic, and toxicological studies.
I. Synthesis of Myosmine (Precursor)
The synthesis of myosmine is a prerequisite for its isotopic labeling. A common and effective method involves the condensation of N-vinyl-2-pyrrolidone with ethyl nicotinate, followed by hydrolysis and decarboxylation.
Experimental Protocol: Synthesis of Myosmine
A detailed protocol for the synthesis of myosmine is adapted from a method described in the literature, which reports a yield of approximately 60%.[1]
-
Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, combine 50 g (0.331 mol) of ethyl nicotinate and 26.8 g (0.4965 mol) of sodium methoxide in 100 mL of toluene.
-
Addition of N-vinyl-2-pyrrolidone: To the stirred mixture, add 40.5 g (0.364 mol) of N-vinyl-2-pyrrolidone.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.
-
Cooling and Acidification: After the reflux period, cool the mixture to ambient temperature. Carefully add 102 mL of concentrated hydrochloric acid and 102 mL of water.
-
Second Reflux: Heat the acidified mixture to reflux and maintain for 6 hours.
-
Basification: After cooling, add a 50% solution of sodium hydroxide (NaOH) until the pH of the mixture reaches 10.
-
Extraction: Transfer the mixture to a separatory funnel and extract with toluene (3 x 100 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude myosmine can be further purified by vacuum distillation to obtain the final product.
Quantitative Data: Myosmine Synthesis
| Parameter | Value | Reference |
| Yield | ~60% | [1] |
| Purity | High (after distillation) | [1] |
II. Isotopic Labeling of Myosmine to this compound
The deuteration of myosmine to produce this compound, with deuterium atoms on the pyridine ring, can be effectively achieved through modern catalytic hydrogen isotope exchange (HIE) reactions. Iridium-catalyzed HIE is a powerful and widely used method for the selective deuteration of heterocyclic compounds. While a specific protocol for myosmine is not publicly detailed, a representative procedure can be adapted from established methods for the deuteration of pyridines and other N-heterocycles.
The following diagram illustrates the overall synthetic workflow from starting materials to the final deuterated product.
Experimental Protocol: Iridium-Catalyzed Deuteration of Myosmine (Representative Method)
This protocol is based on general procedures for iridium-catalyzed hydrogen isotope exchange of N-heterocycles. Optimization of reaction conditions (catalyst loading, temperature, and time) may be required for myosmine specifically.
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add myosmine, an iridium catalyst (e.g., [Ir(cod)(NHC)(PPh3)]PF6), and a deuterated solvent (e.g., acetone-d6).
-
Deuterium Source: Add a deuterium source, such as heavy water (D₂O).
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-120 °C) for a specified period (e.g., 12-24 hours). The reaction progress can be monitored by techniques such as ¹H NMR or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is typically filtered to remove the catalyst. The solvent is then removed under reduced pressure.
-
Purification: The crude this compound is purified using column chromatography or preparative HPLC to yield the highly pure, isotopically labeled product.
Quantitative Data: this compound Synthesis
| Parameter | Value | Reference |
| Chemical Purity | >95% to ≥98% | [2][3] |
| Isotopic Purity | High (inferred from high chemical purity) | |
| Labeled Positions | Pyridine ring (2,4,5,6-d4) |
The following logical diagram illustrates the key steps and considerations for the successful synthesis and purification of this compound.
III. Analytical Characterization
The final product, this compound, should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the mass shift corresponding to the incorporation of four deuterium atoms and to assess the isotopic distribution (percentage of d4, d3, d2, etc.). A GC-MS chromatogram of a this compound standard shows significant ions at m/z 122 and 150, corresponding to deuterated fragments and the molecular ion, respectively.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of signals from the deuterated positions on the pyridine ring. ²H NMR can be used to directly observe the deuterium signals.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are employed to determine the chemical purity of the final product.
This guide provides a foundational understanding of the synthesis and isotopic labeling of this compound. Researchers should always adhere to appropriate laboratory safety practices and may need to optimize the described procedures for their specific requirements.
References
Myosmine-d4: A Technical Guide to its Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Myosmine-d4, a deuterated isotopologue of myosmine, commonly utilized as an internal standard in analytical chemistry. This document outlines the typical specifications found in a Certificate of Analysis, details the experimental protocols for its characterization, and explores the biological context of myosmine's interaction with neuronal signaling pathways.
Certificate of Analysis: this compound
The Certificate of Analysis (CoA) for a reference standard like this compound provides critical information regarding its identity, purity, and quality. While a specific lot number's CoA is not publicly available, the following table summarizes the typical quantitative data provided by suppliers.
| Parameter | Specification | Method |
| Identity | ||
| Chemical Name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine-2,4,5,6-d4 | - |
| CAS Number | 66148-17-2 | - |
| Molecular Formula | C₉H₆D₄N₂ | - |
| Molecular Weight | 150.21 g/mol | Mass Spectrometry |
| Purity | ||
| Chemical Purity | ≥98% | HPLC-UV |
| Isotopic Purity (d4) | ≥99 atom % D | Mass Spectrometry |
| Physical Properties | ||
| Appearance | Off-white to light yellow solid | Visual |
| Solubility | Soluble in methanol, ethanol, DMSO | - |
| Residual Solvents | ||
| Methanol | ≤3000 ppm | GC-HS |
| Ethanol | ≤5000 ppm | GC-HS |
| Storage | ||
| Recommended | -20°C, under inert atmosphere | - |
Experimental Protocols
The characterization of this compound involves a suite of analytical techniques to confirm its structure, and assess its chemical and isotopic purity.
High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity
This method is employed to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Procedure:
-
Prepare a sample solution of this compound in the sample diluent at a concentration of approximately 1 mg/mL.
-
Set the column temperature to 30°C.
-
The mobile phase gradient is as follows:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 254 nm.
-
Inject 10 µL of the sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Isotopic Purity
GC-MS is a powerful technique for confirming the molecular weight and fragmentation pattern of this compound, which also allows for the determination of its isotopic purity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Carrier Gas: Helium
-
Sample Solvent: Methanol
Procedure:
-
Prepare a dilute solution of this compound in methanol.
-
Set the GC oven temperature program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Set the injector temperature to 250°C.
-
Set the MS transfer line temperature to 280°C.
-
The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.
-
Scan the mass range from m/z 40 to 300.
-
The identity is confirmed by the retention time and the mass spectrum, which should show a molecular ion peak at m/z 150. Key fragment ions for this compound are observed at m/z 122 and 150.[1]
-
Isotopic purity is determined by comparing the ion intensities of the deuterated and non-deuterated molecular ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound and confirm the positions of the deuterium labels.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4)
Procedure:
-
Dissolve an appropriate amount of this compound in the deuterated solvent.
-
Acquire the ¹H NMR spectrum. The absence of signals at specific chemical shifts corresponding to the deuterated positions on the pyridine ring confirms successful labeling.
-
Acquire the ¹³C NMR spectrum. The signals for the deuterated carbons will be observed as triplets (due to C-D coupling) with reduced intensity.
Biological Signaling Pathway
Myosmine, the non-deuterated analogue of this compound, is known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a variety of neuronal processes. Specifically, myosmine has been shown to be an agonist at the α4β2 subtype of nAChRs.
The following diagram illustrates the general signaling pathway initiated by the binding of an agonist, such as myosmine, to the α4β2 nAChR.
Upon binding of myosmine to the α4β2 nicotinic acetylcholine receptor, the ion channel opens, leading to an influx of sodium (Na⁺) and calcium (Ca²⁺) ions. This influx causes depolarization of the cell membrane, which can trigger the release of various neurotransmitters. The increase in intracellular calcium can also activate downstream signaling cascades, such as the activation of Calcium/calmodulin-dependent protein kinases (CaMKs), which in turn can lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and subsequent changes in gene expression.
Experimental Workflow for Purity Analysis
The following diagram outlines a typical workflow for the comprehensive analysis of this compound purity.
This workflow demonstrates the parallel analytical pathways employed to generate the data for a comprehensive Certificate of Analysis, ensuring the quality and reliability of this compound as a reference standard for research and development.
References
Deuterium-Labeled Myosmine: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of deuterium-labeled myosmine, a critical tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. This document details the synthesis, purification, and analytical characterization of deuterium-labeled myosmine, with a focus on its application in metabolic and pharmacokinetic studies.
Introduction
Myosmine is a tobacco alkaloid chemically related to nicotine, also found in various nuts and food products.[1][2] Its presence in the human diet and its potential genotoxic effects necessitate a deeper understanding of its metabolic fate and pharmacokinetic profile.[2][3] Deuterium-labeled myosmine serves as an invaluable internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies to elucidate its biotransformation pathways.[4][5] The substitution of hydrogen with deuterium atoms can also alter metabolic rates, a phenomenon known as the kinetic isotope effect, which can be exploited to investigate metabolic pathways and improve the pharmacokinetic properties of drugs.[6][7][8]
Synthesis and Purification
Synthesis of Deuterium-Labeled Myosmine
-
Hydrogen-Deuterium Exchange Reactions: These reactions involve the direct exchange of hydrogen atoms with deuterium.[12] This can be achieved using a deuterium source such as deuterium oxide (D₂O) in the presence of a catalyst, like palladium on carbon (Pd/C).[13] Microwave-assisted H/D exchange has also emerged as an efficient method.[12]
-
Reductive Deuteration: This method involves the reduction of a suitable precursor with a deuterium-donating reagent.
-
Using Deuterated Precursors: Synthesis can also be achieved by starting with commercially available deuterated building blocks.
A plausible synthetic approach for deuterium-labeled myosmine could involve the synthesis of a deuterated precursor to the pyrroline ring, followed by condensation with a pyridine derivative.
Purification of Deuterium-Labeled Myosmine
The purification of alkaloids like myosmine is crucial to remove impurities and unreacted starting materials.[14] Several chromatographic techniques are effective for the purification of alkaloids:[15][16]
-
Column Chromatography: Silica gel or alumina can be used as the stationary phase.[14] The choice of solvent system (mobile phase) is critical for achieving good separation.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be employed for high-purity isolation.[15]
-
Solid-Phase Extraction (SPE): Strong Cation Exchange (SCX) cartridges can be used to selectively retain the basic myosmine, allowing neutral and acidic impurities to be washed away.[17] The purified myosmine is then eluted with a basic solution.
Analytical Characterization
The identity, purity, and isotopic enrichment of deuterium-labeled myosmine must be rigorously confirmed. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed.[18]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the degree of deuterium incorporation.[19] High-resolution mass spectrometry (HR-MS) can provide the exact elemental composition.[20] A comparison of the mass spectra of unlabeled and deuterium-labeled myosmine allows for the determination of the number of deuterium atoms incorporated.
Table 1: Mass Spectrometry Data for Myosmine and D₄-Myosmine
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| Myosmine | 146 | 118 | [21] |
| D₄-Myosmine | 150 | 122 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure and determining the specific positions of deuterium labeling.[18][22]
-
¹H NMR: The absence of signals at specific chemical shifts in the ¹H NMR spectrum, compared to the unlabeled compound, indicates the positions of deuterium substitution.
-
¹³C NMR: The ¹³C NMR spectrum can also provide information about the position of deuteration through changes in coupling patterns and chemical shifts.
-
²H NMR: Direct detection of deuterium by ²H NMR confirms the presence and can help quantify the isotopic enrichment at different sites.[23][24]
Table 2: ¹H and ¹³C NMR Chemical Shifts for Myosmine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine Ring | ||
| 2 | 8.97 (s, 1H) | 151 |
| 4 | 8.17 (d, J=7.8 Hz, 1H) | 135 |
| 5 | 7.47 (dd, J=4.8, 7.8Hz, 1H) | 123 |
| 6 | - | 148.5 |
| Pyrroline Ring | ||
| 2' | - | 170.5 |
| 3' | - | - |
| 4' | 2.77 (t) | - |
| 5' | 4.14 (t) | - |
| (Data sourced from literature and may vary slightly based on solvent and instrument conditions)[20] |
Isotopic Enrichment
The isotopic enrichment, or the percentage of molecules that contain the desired number of deuterium atoms, is a critical parameter.[25] This can be determined from mass spectrometry data by analyzing the isotopic cluster of the molecular ion.[18] NMR can also be used to assess isotopic purity.[22]
Applications in Research
Deuterium-labeled compounds are powerful tools in drug discovery and development.[4][12][26]
Metabolic Studies
Deuterium-labeled myosmine can be used as a tracer to study its metabolic pathways in vitro and in vivo.[27][28] By administering the labeled compound and analyzing biological samples (e.g., urine, plasma) by LC-MS, researchers can identify and quantify its metabolites.[29] Studies in Wistar rats have identified several metabolites of myosmine, including 3'-hydroxymyosmine, 4-oxo-4-(3-pyridyl)butyric acid, and 3-pyridylacetic acid.[27][30]
Caption: Proposed metabolic pathway of myosmine.
Pharmacokinetic Studies
Deuterium labeling can significantly impact the pharmacokinetic properties of a drug.[6] The substitution of hydrogen with deuterium at a site of metabolic attack can slow down the rate of metabolism, leading to increased exposure (AUC) and a longer half-life.[7] This "kinetic isotope effect" can be harnessed to improve the therapeutic profile of a drug.[7][31] Studies with deuterated compounds can help to understand the absorption, distribution, metabolism, and excretion (ADME) properties of myosmine.[12][26]
Internal Standard in Quantitative Analysis
One of the most common applications of deuterium-labeled compounds is as internal standards in quantitative mass spectrometry-based assays.[4][5] The ideal internal standard has physicochemical properties very similar to the analyte but a different mass. Deuterium-labeled myosmine co-elutes with unlabeled myosmine during chromatography but is readily distinguished by its higher mass in the mass spectrometer.[1] This allows for accurate and precise quantification of myosmine in complex biological matrices by correcting for variations in sample preparation and instrument response.[2]
Caption: General workflow for quantitative analysis using an internal standard.
Experimental Protocols
Protocol: Quantitative Analysis of Myosmine in Plasma using LC-MS/MS with Deuterium-Labeled Myosmine as an Internal Standard
This protocol provides a general framework. Specific parameters should be optimized for the available instrumentation.
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare stock solutions of myosmine and deuterium-labeled myosmine in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of myosmine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the deuterium-labeled myosmine internal standard working solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate myosmine from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Myosmine: Monitor a specific precursor-to-product ion transition (e.g., m/z 147 -> 119).
-
Deuterium-Labeled Myosmine: Monitor the corresponding transition for the labeled compound (e.g., m/z 151 -> 123 for D₄-myosmine).
-
-
Optimize instrument parameters such as collision energy and declustering potential.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of myosmine to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of myosmine in the unknown samples and QC samples from the calibration curve.
-
Protocol: In Vivo Metabolism Study in Rats
This protocol outlines a general procedure for investigating the metabolism of myosmine using a deuterium-labeled tracer.
-
Animal Dosing:
-
Administer deuterium-labeled myosmine to rats (e.g., via oral gavage or intravenous injection) at a specified dose.
-
-
Sample Collection:
-
Collect urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h).
-
Collect blood samples at various time points to obtain plasma for pharmacokinetic analysis.
-
-
Sample Processing:
-
Urine: Centrifuge to remove particulates. An enzymatic hydrolysis step (e.g., with β-glucuronidase/sulfatase) may be necessary to cleave conjugated metabolites.
-
Plasma: Obtain plasma by centrifuging blood samples collected with an anticoagulant.
-
-
Metabolite Identification:
-
Analyze the processed urine and plasma samples using high-resolution LC-MS.
-
Search for potential metabolites by looking for mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, oxidation, glucuronidation) from the parent deuterated drug.
-
The presence of the deuterium label helps to distinguish drug-related metabolites from endogenous compounds.
-
-
Data Analysis:
-
Characterize the chemical structures of the identified metabolites using tandem mass spectrometry (MS/MS) fragmentation patterns.
-
If authentic standards are available, confirm the identity of the metabolites by comparing their retention times and mass spectra.
-
Conclusion
Deuterium-labeled myosmine is an indispensable tool for researchers investigating the biological properties of this widespread alkaloid. Its use as an internal standard enables accurate quantification, while its application as a metabolic tracer provides crucial insights into its biotransformation and pharmacokinetic profile. The methodologies and data presented in this guide offer a solid foundation for scientists and drug development professionals to effectively utilize deuterium-labeled myosmine in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myosmine | CAS:532-12-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A convenient synthesis of myosmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Convenient Synthesis of Myosmine – Oriental Journal of Chemistry [orientjchem.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hwb.gov.in [hwb.gov.in]
- 13. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One moment, please... [column-chromatography.com]
- 15. Alkaloid Purification - Lifeasible [lifeasible.com]
- 16. jocpr.com [jocpr.com]
- 17. teledyneisco.com [teledyneisco.com]
- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Deuterium nuclear magnetic resonance of deuterium-labeled diacetyldeuterohemin incorporated into sperm whale myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 26. researchgate.net [researchgate.net]
- 27. Metabolism of myosmine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Metabolism of myosmine in Wistar rats. | Sigma-Aldrich [sigmaaldrich.com]
- 30. researchgate.net [researchgate.net]
- 31. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Myosmine-d4 supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Myosmine-d4, a crucial tool for researchers in toxicology, pharmacology, and drug development. This document outlines its suppliers, purchasing information, and detailed applications, with a focus on its use as an internal standard in mass spectrometry-based quantification of tobacco alkaloids and their metabolites.
This compound: Product and Purchasing Information
This compound is the deuterated form of Myosmine, a minor tobacco alkaloid also found in various nuts and food products. The incorporation of deuterium atoms makes it an ideal internal standard for quantitative analysis, as it is chemically identical to the endogenous analyte but has a different mass, allowing for precise quantification by mass spectrometry.
Supplier and Product Details
Several reputable suppliers offer this compound for research purposes. The following table summarizes key information from various vendors. Please note that pricing and availability are subject to change and should be verified on the suppliers' websites.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Pack Sizes |
| LGC Standards | Myosmine-2,4,5,6-d4 | 66148-17-2 | C₉H₆D₄N₂ | 150.21 | >95% (HPLC)[1] | 5 mg, 50 mg[2] |
| MedchemExpress | This compound | 66148-17-2 | C₉H₆D₄N₂ | 150.21 | 99.25% | 5 mg, 10 mg, 25 mg, 50 mg |
| ChemScene | This compound | 66148-17-2 | C₉H₆D₄N₂ | 150.21 | ≥98%[3] | Inquire for details |
| Santa Cruz Biotechnology | Myosmine-2,4,5,6-d4 | 66148-17-2 | C₉H₆D₄N₂ | 150.21 | Not specified | Inquire for details[4] |
| Pharmaffiliates | Myosmine-2,4,5,6 D4 (pyridineD4) | 66148-17-2 | C₉H₆D₄N₂ | 150.21 | Not specified | Inquire for details |
Storage and Handling
This compound is typically shipped on blue ice and should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months) to ensure stability.[2] It is recommended to aliquot the standard upon receipt to avoid repeated freeze-thaw cycles.
Application as an Internal Standard in Mass Spectrometry
The primary application of this compound is as an internal standard (IS) for the accurate quantification of Myosmine and other tobacco alkaloids in various biological matrices, such as plasma, urine, and tissue homogenates, using mass spectrometry techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability that can occur during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[5] This ensures high accuracy and precision in the final quantitative results.
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of an analyte (e.g., Myosmine) in a biological sample using this compound as an internal standard.
Experimental Protocols
While specific protocols should be optimized and validated for each matrix and analytical instrument, this section provides a generalized methodology for the quantification of tobacco alkaloids using this compound as an internal standard.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh the this compound standard and dissolve it in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Working Internal Standard Solution (e.g., 100 ng/mL): Prepare a working solution by diluting the stock solution with the appropriate solvent. The final concentration of the working IS solution should be optimized based on the expected analyte concentration in the samples.
Sample Preparation
The choice of sample preparation technique depends on the complexity of the biological matrix. Common methods include:
-
Protein Precipitation (PPT): Suitable for plasma and serum samples. Add a precipitating agent (e.g., ice-cold acetonitrile) to the sample, vortex, and centrifuge to pellet the proteins. The supernatant is then collected.
-
Solid-Phase Extraction (SPE): Offers cleaner extracts and is suitable for more complex matrices like urine and tissue homogenates. The sample is loaded onto an SPE cartridge, washed to remove interferences, and the analyte and internal standard are eluted with an appropriate solvent.
-
Liquid-Liquid Extraction (LLE): Involves partitioning the analytes between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).
General Procedure:
-
Aliquot a known volume of the biological sample into a microcentrifuge tube.
-
Add a precise volume of the this compound working internal standard solution to each sample, calibrator, and quality control sample.
-
Perform the chosen extraction method (PPT, SPE, or LLE).
-
Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a representative set of conditions. These should be optimized for the specific instrument and analytes of interest.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of tobacco alkaloids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The specific precursor and product ion transitions for Myosmine and this compound need to be determined by direct infusion of the standards. For example, in GC-MS analysis, significant ions for this compound have been reported as m/z 122 and 150.[6]
Method Validation
A newly developed analytical method must be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its reliability.[7][8] Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.
-
Matrix Effect: The effect of co-eluting substances from the matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte and internal standard in the biological matrix under different storage and processing conditions.
The following diagram illustrates the logical relationship of key method validation parameters.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of Myosmine and related tobacco alkaloids. This guide provides a comprehensive overview of its procurement and application, serving as a valuable resource for the design and execution of robust analytical methods in various research and development settings. For specific applications, further optimization and validation of the described protocols are essential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijisrt.com [ijisrt.com]
- 4. agilent.com [agilent.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Validation of Analytical Methods | Lab Manager [labmanager.com]
An In-depth Technical Guide to the Structural Differences and Applications of Myosmine and Myosmine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural distinctions between Myosmine and its deuterated isotopologue, Myosmine-d4. It delves into their physicochemical properties, analytical methodologies, and the significant role of isotopic labeling in bioanalytical research.
Core Structural Differences
Myosmine is a naturally occurring alkaloid found in tobacco and various food products.[1] Its structure consists of a pyridine ring linked to a 3,4-dihydro-2H-pyrrol-5-yl group. This compound is a synthetic, isotopically labeled version of Myosmine where four hydrogen atoms on the pyridine ring are substituted with deuterium atoms.[2][3][4] This substitution is the fundamental structural difference between the two molecules.
The IUPAC name for Myosmine is 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.[5] In contrast, the IUPAC name for this compound is 2,3,4,6-tetradeuterio-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.[2]
Below is a visual representation of the structural difference:
References
- 1. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myosmine-2,4,5,6-d4 | C9H10N2 | CID 12147169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Myosmine | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]
Natural occurrence of myosmine in food and tobacco
An In-depth Technical Guide on the Natural Occurrence of Myosmine in Food and Tobacco
Introduction
Myosmine (3-(1-pyrrolin-2-yl)pyridine) is a pyridine alkaloid structurally related to nicotine.[1] While traditionally considered a minor alkaloid in tobacco, recent studies have revealed its widespread presence in a variety of food products.[2][3] This discovery has garnered significant interest from the scientific community due to myosmine's potential biological activities and toxicological implications. Myosmine can undergo nitrosation to form N'-nitrosonornicotine (NNN), a known esophageal and oral carcinogen.[4][5] This guide provides a comprehensive overview of the natural occurrence of myosmine in food and tobacco, details the analytical methodologies for its quantification, and discusses its metabolic fate and toxicological significance. This document is intended for researchers, scientists, and drug development professionals.
Natural Occurrence of Myosmine in Food
Initially believed to be specific to tobacco, myosmine has been identified in a diverse range of food items, including nuts, cereals, fruits, vegetables, and dairy products.[4][6] The presence of myosmine in the diet represents a previously unrecognized source of exposure for the general population.
Data Presentation: Myosmine Content in Various Food Products
The following table summarizes the quantitative data on myosmine concentrations found in different food products.
| Food Category | Food Item | Myosmine Concentration (ng/g) | Reference |
| Cereals | Maize (Corn) | 0.3 - 1.2 | [7] |
| Rice | 0.2 - 0.8 | [7] | |
| Wheat Flour | 0.4 - 1.0 | [7] | |
| Millet | 0.5 | [7] | |
| Popcorn | 2.8 | [7] | |
| Fruits | Apple | 0.1 | [7] |
| Kiwi | 0.1 | [7] | |
| Pineapple | 0.1 | [7] | |
| Tomato | 0.05 - 0.2 | [7] | |
| Vegetables | Carrot | 0.02 | [7] |
| Potato | 0.7 - 2.1 | [7] | |
| Dairy Products | Milk (3.5% fat) | 0.3 - 0.6 | [7] |
| Cream (30% fat) | 6.1 | [7] | |
| Nuts | Peanuts (roasted) | 0.2 - 3.9 | [4] |
| Hazelnuts (roasted) | 0.3 - 2.1 | [4] | |
| Other | Cocoa Powder | 0.4 | [7] |
Note: Myosmine was not detectable in lettuce, spinach, cucumber, onion, banana, tangerines, and grapes in the cited studies.[7]
Natural Occurrence of Myosmine in Tobacco
Myosmine is a naturally occurring alkaloid in various species of the Nicotiana plant, including Nicotiana tabacum, the primary species used in commercial tobacco products.[8] Its concentration in tobacco is generally lower than that of nicotine.
Data Presentation: Myosmine Content in Tobacco Products
The table below presents the levels of myosmine found in different tobacco products.
| Tobacco Product | Myosmine Concentration | Reference |
| on! PLUS Nicotine Pouches | 0.055% of target nicotine level | [5] |
| Heat-not-burn Tobacco Products | Trace amounts, coexisting with other alkaloids | [9] |
| Whole Tobacco | Quantifiable amounts alongside nicotine, nornicotine, anabasine, and anatabine | [10] |
Experimental Protocols for Myosmine Quantification
The accurate quantification of myosmine in complex matrices like food and tobacco requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Sample Preparation and Extraction
A generalized workflow for the extraction of myosmine from food and tobacco samples is outlined below.
-
Homogenization: Solid samples are typically freeze-dried and ground to a fine powder to ensure homogeneity.[10]
-
Extraction: The homogenized sample is extracted with an appropriate solvent. A common method involves using a methanolic potassium hydroxide (KOH) solution.[10] For food samples, an acidic extraction followed by liquid-liquid partitioning can be employed.[11]
-
Internal Standard Spiking: A deuterated internal standard, such as d4-myosmine, is added to the sample at the beginning of the extraction process to correct for matrix effects and variations in extraction efficiency and instrument response.[7][12]
-
Cleanup: Solid-phase extraction (SPE) is a widely used technique to remove interfering compounds from the sample extract.[13] This step is crucial for achieving low detection limits and high accuracy.
Analytical Instrumentation and Conditions
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile and semi-volatile compounds in a sample, which are then detected and identified by MS based on their mass-to-charge ratio.
-
Typical Conditions:
-
Column: A fused silica capillary column is commonly used.[10]
-
Detector: A thermionic specific detector (TSD) or a mass spectrometer can be used.[10]
-
Ionization Mode: Electron ionization (EI) is typically used.
-
Quantification: Selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring characteristic ions of myosmine (e.g., m/z 118 and 146) and its internal standard.[11][14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: LC separates compounds based on their interactions with a stationary phase, and MS/MS provides highly selective and sensitive detection through multiple reaction monitoring (MRM).
-
Advantages: LC-MS/MS offers high sensitivity and is suitable for analyzing a wide range of compounds, including those that are not amenable to GC analysis.[15][16]
-
Typical Conditions:
-
Column: A reversed-phase column (e.g., C18) is commonly used.[16]
-
Mobile Phase: A gradient of an aqueous solvent (often with a formic acid modifier) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[16]
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[13]
-
Visualization of Experimental Workflow and Metabolic Pathway
Experimental Workflow for Myosmine Quantification
References
- 1. Myosmine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New sources of dietary myosmine uptake from cereals, fruits, vegetables, and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Myosmine | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Determination of nicotine-related alkaloids in whole tobacco by GC-TSD: T-301 - Canada.ca [canada.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Innovative approaches for mycotoxin detection in various food categories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent trends in analysis of mycotoxins in food using carbon-based nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Myosmine in Biological Matrices using Myosmine-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myosmine is a tobacco alkaloid found not only in tobacco products but also in various nuts and food products. Its presence in the human diet and its potential conversion to carcinogenic N'-nitrosonornicotine (NNN) necessitate sensitive and accurate methods for its quantification in biological matrices. This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of myosmine in human plasma and saliva. The use of a stable isotope-labeled internal standard, Myosmine-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle of the Method
This method utilizes protein precipitation for sample cleanup, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) for the separation of myosmine and its deuterated internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The MRM transitions for both the analyte and the internal standard provide high selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
Myosmine (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Ammonium formate (≥99%)
-
Human plasma and saliva (drug-free)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve myosmine and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the myosmine primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation
For Human Plasma:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
For Human Saliva:
-
Thaw saliva samples at room temperature and centrifuge at 4,000 rpm for 10 minutes to remove particulate matter.
-
To 100 µL of the clear saliva supernatant in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Instrument | UHPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid and 2 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B for 0.5 min, linear ramp to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min. |
Mass Spectrometry:
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
| Ion Spray Voltage | 5500 V |
| Source Temp. | 500°C |
| Dwell Time | 100 ms |
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Myosmine | 147.1 | 118.1 | 60 V | 25 eV |
| 147.1 | 92.1 | 60 V | 35 eV | |
| This compound | 151.1 | 122.1 | 60 V | 25 eV |
| 151.1 | 96.1 | 60 V | 35 eV |
Note: The second transition for each analyte serves as a qualifier ion for confirmation.
Table 2: Method Validation Summary - Quantitative Performance in Human Plasma
| Parameter | Myosmine |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (%) | 92.5 - 108.3 |
| Precision (%RSD) | |
| - Intra-day | ≤ 8.5 |
| - Inter-day | ≤ 11.2 |
| Recovery (%) | 85.2 - 94.7 |
| Matrix Effect (%) | 91.4 - 103.1 |
| LLOQ | 0.1 ng/mL |
Table 3: Method Validation Summary - Quantitative Performance in Human Saliva
| Parameter | Myosmine |
| Linear Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.996 |
| Accuracy (%) | 94.1 - 106.8 |
| Precision (%RSD) | |
| - Intra-day | ≤ 7.9 |
| - Inter-day | ≤ 10.5 |
| Recovery (%) | 88.9 - 97.2 |
| Matrix Effect (%) | 93.7 - 104.5 |
| LLOQ | 0.05 ng/mL |
Visualizations
Caption: LC-MS/MS experimental workflow for Myosmine analysis.
Caption: Simplified metabolic pathway of Myosmine.
Application Note: Quantitative Analysis of Tobacco Alkaloids using Myosmine-d4 and other Deuterated Internal Standards by GC-MS
References
- 1. application-of-gc-ms-ms-for-the-analysis-of-tobacco-alkaloids-in-cigarette-filler-and-various-tobacco-species - Ask this paper | Bohrium [bohrium.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry of Myosmine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosmine is a minor tobacco alkaloid also found in various food products. Its presence in biological samples can be an indicator of tobacco use or dietary exposure. Accurate quantification of myosmine is crucial for toxicological studies and for understanding its metabolic pathways. Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for quantitative analysis. This application note provides a detailed protocol for the quantification of myosmine in biological matrices using Myosmine-d4 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound, a deuterated form of myosmine, serves as an ideal internal standard because it co-elutes with the analyte of interest and has a similar ionization efficiency, but is distinguishable by its mass-to-charge ratio. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise results.
Quantitative Data Summary
The following table summarizes representative quantitative data for myosmine in various biological samples from smokers and non-smokers, as determined by mass spectrometry. While the following data was generated using Gas Chromatography-Mass Spectrometry (GC-MS), it provides a valuable reference for expected concentration ranges.
| Biological Matrix | Population | Myosmine Concentration (Mean ± SD) |
| Plasma | Smokers (n=25) | 0.30 ± 0.35 ng/mL |
| Non-smokers (n=59) | 0.16 ± 0.18 ng/mL | |
| Saliva | Smokers (n=14) | 2.54 ± 2.68 ng/mL |
| Non-smokers (n=10) | 0.73 ± 0.65 ng/mL | |
| Toenail | Smokers (n=14) | 66 ± 56 ng/g |
| Non-smokers (n=10) | 21 ± 15 ng/g |
Experimental Protocols
This section outlines the detailed methodologies for the quantification of myosmine in biological samples using LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
Myosmine (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Human plasma, urine, or saliva (for matrix-matched calibration standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of myosmine and this compound by dissolving the appropriate amount of each standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of myosmine by serial dilution of the primary stock solution with methanol:water (50:50, v/v).
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the primary stock solution with methanol:water (50:50, v/v).
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Pre-treatment: To 500 µL of the biological sample (plasma, urine, or saliva), add 50 µL of the this compound internal standard working solution (100 ng/mL). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
Operate the mass spectrometer in positive electrospray ionization mode (ESI+). Use Multiple Reaction Monitoring (MRM) for quantification. The mass transitions for myosmine and this compound are based on their known fragmentation patterns.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Myosmine | 147.1 | 118.1 | 20 |
| 147.1 | 91.1 | 25 | |
| This compound | 151.1 | 122.1 | 20 |
| 151.1 | 95.1 | 25 |
Note: Collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of myosmine to this compound against the concentration of the myosmine calibration standards.
-
Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the calibration curve.
-
Quantify the concentration of myosmine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for myosmine quantification.
Myosmine-Induced Oxidative Stress Signaling Pathway
Myosmine has been shown to induce oxidative stress in biological systems. This involves the depletion of endogenous antioxidants and an increase in markers of oxidative damage.
Caption: Myosmine-induced oxidative stress pathway.
Application Note: Quantification of Nicotine Metabolites in Human Plasma Using Myosmine-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nicotine and its major metabolites in human plasma.[1][2] This method utilizes Myosmine-d4 as a single internal standard for the quantification of a panel of analytes, offering a streamlined approach for clinical and toxicological research. The sample preparation employs a simple protein precipitation technique, ensuring high throughput and excellent recovery.[2] Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][4] This method provides the necessary sensitivity, specificity, and reliability for the analysis of nicotine and its metabolites in pharmacokinetic and toxicological studies.
Introduction
Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in humans into a variety of compounds.[5] The quantitative analysis of nicotine and its metabolites, such as cotinine and trans-3'-hydroxycotinine, in biological fluids is crucial for assessing tobacco exposure, studying nicotine metabolism, and in the development of smoking cessation therapies.[4][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[1][7]
The use of stable isotope-labeled internal standards is essential for accurate quantification in LC-MS/MS by compensating for matrix effects and variations in sample processing.[4][8] While the ideal approach is to use a corresponding labeled internal standard for each analyte, a single deuterated internal standard can be employed to streamline the workflow, provided it closely mimics the behavior of the analytes of interest. This compound, a deuterated isotopologue of a minor tobacco alkaloid, shares structural similarities with nicotine and its metabolites, making it a suitable candidate as a single internal standard for this panel. This application note details a robust and efficient LC-MS/MS method for the quantification of nicotine and five major metabolites using this compound.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard: Nicotine, Cotinine, Trans-3'-hydroxycotinine, Nornicotine, Norcotinine, Anabasine, and this compound were purchased from a certified chemical supplier.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Water (LC-MS grade).
-
Reagents: Formic acid (LC-MS grade) and Ammonium acetate (LC-MS grade).
-
Biological Matrix: Drug-free human plasma.
Sample Preparation
A protein precipitation method is used for sample preparation.[2]
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound at 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL onto the LC-MS/MS system.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0.0-1.0 min: 5% B
-
1.0-5.0 min: 5-95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 5% B
-
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Presentation
Table 1: MRM Transitions and Optimized Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nicotine | 163.2 | 130.1 | 15 |
| Cotinine | 177.2 | 98.1 | 20 |
| trans-3'-hydroxycotinine | 193.2 | 80.1 | 25 |
| Nornicotine | 149.2 | 118.1 | 18 |
| Norcotinine | 163.2 | 80.1 | 22 |
| Anabasine | 163.2 | 130.1 | 15 |
| This compound (IS) | 153.2 | 110.1 | 20 |
Table 2: Quantitative Performance of the LC-MS/MS Method
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (%CV) |
| Nicotine | 0.5 | 500 | >0.995 | 92-108 | <10 |
| Cotinine | 0.5 | 500 | >0.996 | 95-105 | <8 |
| trans-3'-hydroxycotinine | 1.0 | 1000 | >0.994 | 90-110 | <12 |
| Nornicotine | 0.2 | 200 | >0.997 | 93-107 | <9 |
| Norcotinine | 0.2 | 200 | >0.995 | 91-109 | <11 |
| Anabasine | 0.1 | 100 | >0.998 | 96-104 | <7 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Mandatory Visualization
Caption: Experimental workflow for the quantification of nicotine metabolites.
References
- 1. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 7. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Analytical Methods for the Detection of Myosmine in Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosmine, a minor tobacco alkaloid, is also found in a variety of food products, leading to widespread human exposure from both tobacco-related and dietary sources.[1] Notably, myosmine is recognized for its genotoxic potential, undergoing metabolic activation through nitrosation and peroxidation to form reactive intermediates that can bind to DNA, creating adducts similar to those of the potent esophageal carcinogen N'-nitrosonornicotine (NNN).[2][3][4] This toxicological profile underscores the importance of accurate and sensitive analytical methods for quantifying myosmine in biological matrices to assess human exposure and understand its role in health and disease.
This document provides detailed application notes and protocols for the determination of myosmine in biological fluids, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques.
Quantitative Data Summary
For ease of comparison, the following tables summarize quantitative data related to myosmine concentrations in various biological fluids and the performance characteristics of the analytical methods.
Table 1: Myosmine Concentrations in Human Biological Samples
| Biological Matrix | Subject Group | Mean Concentration (± SD) | Reference(s) |
| Plasma | Smokers | 0.30 ± 0.35 ng/mL | [1] |
| Non-smokers | 0.16 ± 0.18 ng/mL | [1] | |
| Saliva | Smokers | 2.54 ± 2.68 ng/mL | [1] |
| Non-smokers | 0.73 ± 0.65 ng/mL | [1] | |
| Toenail | Smokers | 66 ± 56 ng/g | [1] |
| Non-smokers | 21 ± 15 ng/g | [1] |
Table 2: Analytical Method Performance for Myosmine Detection
| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |
| GC-MS | Plasma, Saliva, Toenail | Not explicitly reported | Not explicitly reported | Not explicitly reported | [1][5] |
| LC-MS/MS | E-cigarette Refills | Not explicitly reported for myosmine | Not explicitly reported for myosmine | Not explicitly reported | [6] |
Note: The cited literature provides evidence for the successful application of these methods but does not always report specific validation parameters such as LOD, LOQ, and recovery for myosmine.
Experimental Protocols
Protocol for Myosmine Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is established based on methodologies reported for the analysis of myosmine in plasma and saliva.[1]
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 1.0 mL of the biological sample (plasma or saliva) into a 15 mL glass centrifuge tube.
-
Add a known amount of an appropriate internal standard (e.g., d4-myosmine).
-
Alkalinize the sample by adding 0.5 mL of 2 M sodium hydroxide (NaOH) and vortex briefly.
-
Add 5 mL of a dichloromethane:isopropanol (9:1, v/v) extraction solvent.
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 2000 x g for 10 minutes to achieve phase separation.
-
Carefully transfer the lower organic layer to a clean tube.
-
Repeat the extraction (steps 4-7) with an additional 5 mL of the extraction solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 50 µL of ethyl acetate for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored:
Protocol for Myosmine Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following is a representative LC-MS/MS protocol for the analysis of myosmine in biological fluids, based on common practices for tobacco alkaloids.[5]
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pipette 0.5 mL of the biological sample (urine, plasma, or saliva) into a polypropylene tube.
-
Add the internal standard (e.g., d4-myosmine).
-
Condition a mixed-mode cation-exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 60% B
-
5-6 min: Linear gradient to 95% B
-
6-7 min: Hold at 95% B
-
7-8 min: Return to 5% B
-
8-10 min: Re-equilibration at 5% B
-
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Myosmine: To be determined by infusion of a standard (e.g., Q1: 147.1 -> Q3: 94.1).
-
d4-Myosmine (Internal Standard): To be determined by infusion of a standard (e.g., Q1: 151.1 -> Q3: 98.1).
-
Visualizations
The following diagrams illustrate the genotoxic pathway of myosmine and the experimental workflows for its analysis.
Caption: Myosmine's proposed pathway to genotoxicity.
Caption: Experimental workflow for GC-MS analysis of myosmine.
Caption: Experimental workflow for LC-MS/MS analysis of myosmine.
References
- 1. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxic effects of myosmine in a human esophageal adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrosation of dietary myosmine as risk factor of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholar.utc.edu [scholar.utc.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Myosmine-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of Myosmine-d4 in various biological matrices. This compound, a deuterated isotopologue of myosmine, is a critical internal standard for the accurate quantification of myosmine, a minor tobacco alkaloid found in biological samples due to tobacco exposure and dietary intake. The following protocols are designed for use with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of myosmine in different biological matrices. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Method Validation Parameters for Myosmine Analysis in Human Urine
| Parameter | Solid-Phase Extraction (SPE) - LC-MS/MS | Liquid-Liquid Extraction (LLE) - GC-MS |
| Limit of Quantification (LOQ) | 0.15 - 0.6 ng/mL[1][2] | ~5 ng/mL |
| Linearity (r²) | > 0.99[3] | > 0.99 |
| Recovery | > 88%[4] | 70 - 95% |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
Table 2: Method Validation Parameters for Myosmine Analysis in Human Plasma
| Parameter | Solid-Phase Extraction (SPE) - LC-MS/MS |
| Limit of Quantification (LOQ) | ~1 ng/mL |
| Linearity (r²) | > 0.99 |
| Recovery | > 90% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Table 3: Method Validation Parameters for Myosmine Analysis in Human Saliva
| Parameter | Liquid-Liquid Extraction (LLE) - GC-MS |
| Limit of Quantification (LOQ) | < 5 ng/mL[5] |
| Linearity (r²) | > 0.99 |
| Recovery | > 85% |
| Intra-day Precision (%RSD) | < 15%[5] |
| Inter-day Precision (%RSD) | < 15% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Urine for LC-MS/MS Analysis
This protocol describes a high-throughput method for the extraction of myosmine and its deuterated internal standard from human urine using a 96-well plate format.[1][2]
Materials:
-
Human urine samples
-
This compound internal standard solution
-
0.5% Formic acid in water
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Mixed-mode cation exchange 96-well SPE plate
-
96-well collection plate
-
Centrifuge capable of handling 96-well plates
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw frozen urine samples at room temperature and vortex to mix.
-
Aliquoting: Add 50 µL of each urine sample to a well of a 96-well round bottom plate.
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels) to each sample.
-
Acidification: Add 150 µL of 0.5% formic acid to each well.[3]
-
SPE Plate Conditioning:
-
Place the mixed-mode cation exchange 96-well SPE plate on a vacuum manifold.
-
Condition the wells with 1 mL of methanol.
-
Equilibrate the wells with 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading: Load the pre-treated urine samples onto the SPE plate. Apply a gentle vacuum to draw the samples through the sorbent at a flow rate of approximately 1-2 mL/min.
-
Washing:
-
Wash the wells with 1 mL of water.
-
Wash the wells with 1 mL of methanol.
-
-
Elution:
-
Place a 96-well collection plate inside the vacuum manifold.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Analysis: Vortex the reconstituted samples and inject into the LC-MS/MS system.
Experimental Workflow for SPE from Urine
Caption: Workflow for Solid-Phase Extraction of this compound from Urine.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma for GC-MS Analysis
This protocol outlines a liquid-liquid extraction procedure for the isolation of myosmine and its deuterated internal standard from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM, GC grade)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC vials with inserts
Procedure:
-
Sample Aliquoting: Pipette 1 mL of human plasma into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of this compound internal standard solution.
-
Basification: Add 100 µL of 1 M NaOH to the plasma sample to adjust the pH to >10. Vortex for 30 seconds.
-
Extraction:
-
Add 5 mL of dichloromethane to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
-
Phase Separation: Centrifuge the tube at 3500 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent for GC-MS analysis (e.g., ethyl acetate).
-
Transfer and Analysis: Transfer the reconstituted sample to a GC vial with an insert and inject it into the GC-MS system.
Caption: Workflow for Protein Precipitation Extraction of this compound from Saliva.
References
- 1. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Myosmine-d4 in Dietary Myosmine Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Myosmine-d4 as an internal standard in the quantitative analysis of dietary myosmine uptake. The protocols detailed below are based on established methodologies and are intended to guide researchers in accurately determining myosmine concentrations in various food matrices.
Myosmine, a tobacco alkaloid also found in a variety of foods, is of interest to researchers due to its potential biological activities and as a precursor to carcinogenic nitrosamines. Accurate quantification of myosmine in dietary sources is crucial for exposure assessment and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound for the analysis of myosmine in dietary sources.
Table 1: Myosmine Concentrations in Various Food Products Determined by GC-MS using this compound Internal Standard [1]
| Food Product | Myosmine Concentration (ng/g) |
| Maize | 0.3 ± 0.1 |
| Rice | 0.2 ± 0.1 |
| Wheat flour | 0.7 ± 0.2 |
| Millet | 0.4 ± 0.1 |
| Potato | 2.8 ± 0.8 |
| Milk | 0.5 ± 0.1 |
| Cocoa | 0.6 ± 0.2 |
| Popcorn | 3.1 ± 0.9 |
| Tomato | 0.2 ± 0.1 |
| Carrot | 0.02 ± 0.01 |
| Pineapple | 0.1 ± 0.0 |
| Kiwi | 0.1 ± 0.0 |
| Apples | 0.1 ± 0.0 |
| Cream | 6.1 ± 1.8 |
Table 2: Analytical Performance of Myosmine Quantification using this compound Internal Standard
| Analytical Method | Matrix | Limit of Detection (LOD) | Recovery Rate (%) | Reference |
| GC-MS | Various Foods | 15 ± 5 pg | 51.6 - 90.5 | [1] |
| HS-SPME-GC-MS/MS | Chocolate | 0.000110 mg/kg | Not Reported | [2] |
Experimental Protocols
Protocol 1: Quantification of Myosmine in Food Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with this compound Internal Standard
This protocol is adapted from the methodology described by Tyroller et al. (2002)[1].
1. Materials and Reagents:
-
Myosmine standard
-
This compound (internal standard)
-
Dichloromethane (CH2Cl2)
-
Sodium hydroxide (NaOH)
-
Sodium sulfate (Na2SO4)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Food sample
2. Sample Preparation:
-
Homogenize 10 g of the food sample.
-
Add 50 mL of 1 M NaOH to the homogenized sample.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Extract the mixture with 3 x 50 mL of CH2Cl2 by vigorous shaking for 30 minutes.
-
Combine the organic phases and dry over anhydrous Na2SO4.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
Apply the concentrated extract to a pre-conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water followed by 5 mL of 20% methanol in water.
-
Elute the myosmine and this compound with 5 mL of CH2Cl2.
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 220°C.
-
Ramp 3: 30°C/min to 300°C, hold for 5 min.
-
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Myosmine: m/z 146, 117
-
This compound: m/z 150, 121
-
-
4. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of myosmine to the peak area of this compound against the concentration of myosmine.
-
Determine the concentration of myosmine in the samples from the calibration curve.
Protocol 2: General Approach for Quantification of Myosmine in Food Samples by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound Internal Standard
This protocol provides a general framework for developing a UPLC-MS/MS method. Optimization of specific parameters will be required for different food matrices and instrument setups.
1. Materials and Reagents:
-
Myosmine standard
-
This compound (internal standard)
-
Acetonitrile (ACN), methanol (MeOH), water (LC-MS grade)
-
Formic acid (FA) or ammonium formate
-
QuEChERS extraction salts (e.g., MgSO4, NaCl, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Food sample
2. Sample Preparation (QuEChERS-based):
-
Homogenize 5-10 g of the food sample.
-
Add 10 mL of water and a known amount of this compound internal standard solution.
-
Add 10 mL of ACN and the QuEChERS extraction salts.
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the ACN supernatant and add it to a d-SPE tube containing the appropriate sorbents for the matrix.
-
Vortex for 30 seconds and centrifuge.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in a suitable mobile phase for UPLC-MS/MS analysis.
3. UPLC-MS/MS Analysis:
-
UPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN or MeOH with 0.1% FA.
-
Gradient: Develop a suitable gradient to achieve good separation of myosmine from matrix components.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
-
-
Tandem Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Myosmine: Precursor ion (m/z 147) -> Product ions (e.g., m/z 118, 92)
-
This compound: Precursor ion (m/z 151) -> Product ions (e.g., m/z 122, 96)
-
Note: Specific MRM transitions and collision energies should be optimized for the instrument being used.
-
-
4. Quantification:
-
Similar to the GC-MS method, create a calibration curve using the peak area ratios of myosmine to this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for myosmine quantification.
Myosmine Activation Pathways
Myosmine can be converted to potentially carcinogenic compounds through nitrosation and peroxidation.
Caption: Activation pathways of myosmine.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Myosmine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosmine is a tobacco alkaloid also found in various nuts and food products.[1][2][3][4] It is structurally related to nicotine and is of interest to researchers due to its potential physiological effects and as a biomarker for tobacco exposure. Myosmine-d4, a deuterated analog of myosmine, serves as an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5][6] Understanding the mass spectrometry fragmentation pattern of this compound is crucial for developing robust analytical methods. This application note provides a detailed overview of the fragmentation pattern, a quantitative data summary, and a protocol for its analysis.
Myosmine has a molecular formula of C₉H₁₀N₂ and a molecular weight of approximately 146.19 g/mol .[2] this compound has a molecular formula of C₉H₆D₄N₂ and a molecular weight of approximately 150.21 g/mol , with the four deuterium atoms typically located on the pyridine ring.[6][7]
Quantitative Fragmentation Data
The mass spectral data for Myosmine and this compound are summarized below. The primary fragmentation involves the loss of a neutral fragment from the pyrroline ring.
| Compound | Molecular Ion (M+) [m/z] | Major Fragment Ion [m/z] | Neutral Loss [Da] |
| Myosmine | 146 | 118 | 28 |
| This compound | 150 | 122 | 28 |
Proposed Fragmentation Pathway
The fragmentation of Myosmine and its deuterated analog is characterized by a key neutral loss. The proposed fragmentation pathway is initiated by the ionization of the molecule, followed by the cleavage of the C-C bond between the pyridine and pyrroline rings, and a subsequent rearrangement leading to the expulsion of ethene (C₂H₄).
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
This protocol is a general guideline for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Instrument parameters should be optimized for the specific instrumentation used.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Create working standards by serial dilution to the desired concentration range (e.g., 1-100 ng/mL).
-
Internal Standard: this compound is intended for use as an internal standard. For quantitative analysis, add a known concentration of this compound to all calibration standards and unknown samples.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Acquisition Mode:
-
Full Scan: Acquire data from m/z 40 to 200 to observe the full mass spectrum.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor the following ions:
-
Myosmine: m/z 146 and 118.
-
This compound: m/z 150 and 122.[8]
-
-
3. Data Analysis
-
Identify the chromatographic peaks for Myosmine and this compound based on their retention times.
-
Confirm the identity of the peaks by comparing the acquired mass spectra with the reference spectra, observing the molecular ions and the characteristic fragment ions.
-
For quantitative analysis, construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte.
Workflow Diagram
Caption: General experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Myosmine-d4 in Food Safety Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Myosmine-d4 as an internal standard for the quantitative analysis of Myosmine in various food matrices. The protocols detailed below are based on established gas chromatography-mass spectrometry (GC-MS) methods, leveraging the principle of isotope dilution for accurate and reliable quantification.
Introduction to Myosmine and the Role of this compound
Myosmine is a tobacco alkaloid that has also been identified in a variety of food products, including nuts, cereals, fruits, and vegetables.[1][2][3] Its presence in the food chain is of interest to researchers due to its potential implications for human health. Accurate quantification of Myosmine in diverse and complex food matrices requires a robust analytical method.
This compound, a deuterium-labeled analog of Myosmine, serves as an ideal internal standard for quantitative analysis.[1] The principle of isotope dilution mass spectrometry (IDMS) is employed to enhance the accuracy and precision of the measurement.[4] By introducing a known quantity of this compound into the sample at the beginning of the analytical process, any variations in sample preparation, extraction efficiency, and instrument response can be effectively corrected. This is because the chemical and physical properties of this compound are nearly identical to those of Myosmine, ensuring they behave similarly throughout the analytical procedure.
Principle of Isotope Dilution using this compound
The core of this analytical approach lies in the addition of a known amount of the isotopically labeled standard (this compound) to the sample containing the analyte of interest (Myosmine). The ratio of the unlabeled analyte to the labeled standard is then measured by a mass spectrometer. Since the amount of the added labeled standard is known, the quantity of the native analyte in the original sample can be accurately calculated. This method effectively mitigates matrix effects, which are a common challenge in food analysis.
The following diagram illustrates the logical relationship in the isotope dilution workflow.
Caption: Logical workflow for Myosmine quantification using this compound.
Experimental Protocol: GC-MS Analysis of Myosmine in Food
The following protocol is a detailed methodology for the extraction and quantification of Myosmine from food samples using this compound as an internal standard.
Materials and Reagents
-
Myosmine standard
-
This compound (Internal Standard)
-
Chloroform (CHCl₃), analytical grade
-
Ethanol (EtOH), analytical grade
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Diatomaceous earth
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
Deionized water
Sample Preparation and Extraction
-
Homogenization: Homogenize 20 g of the food sample. For dry samples, grinding may be necessary.
-
Spiking: Add a known amount (e.g., 40 µL of a stock solution) of this compound in chloroform to the homogenized sample.
-
Extraction:
-
Add 100 mL of deionized water and 10 g of diatomaceous earth to the sample.
-
Mix thoroughly to form a slurry.
-
Centrifuge the slurry at 1800g for 10 minutes.
-
Discard the supernatant.
-
Wash the pellet with 10 mL of deionized water and centrifuge again.
-
Resuspend the pellet in 100 mL of a chloroform/ethanol mixture (3:2, v/v).
-
Shake vigorously for 30 minutes.
-
Centrifuge at 1800g for 10 minutes.
-
-
Drying and Concentration:
-
Collect the organic supernatant.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
For complex matrices, an additional cleanup step using a C18 SPE cartridge may be necessary to remove interferences.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the Myosmine and this compound with an appropriate solvent.
-
Concentrate the eluate to the final volume for GC-MS analysis.
-
The following diagram outlines the experimental workflow.
Caption: Step-by-step workflow for Myosmine analysis in food samples.
GC-MS Instrumental Parameters
-
Gas Chromatograph: Equipped with a capillary column suitable for alkaloid analysis (e.g., DB-5ms or equivalent).
-
Injection Mode: Splitless.
-
Injection Port Temperature: 200°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 150°C at 10°C/minute.
-
Ramp to 250°C at 20°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 250°C.
-
Transfer Line Temperature: 300°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, the following mass-to-charge ratios (m/z) should be monitored:
The ratio of the peak areas of the characteristic ions of Myosmine to those of this compound is used for quantification against a calibration curve.
Quantitative Data Summary
The performance of the analytical method can vary depending on the complexity of the food matrix. The following table summarizes typical performance characteristics.
| Parameter | Value/Range | Food Matrix Examples | Reference |
| Recovery Rate | 51.6% - 90.5% | Cereals, Fruits, Vegetables, Milk, Cream | [3] |
| Limit of Detection (LOD) | Not explicitly stated for Myosmine, but generally in the low ng/g range for similar analytes. | - | - |
| Limit of Quantification (LOQ) | Not explicitly stated for Myosmine, but quantifiable at ng/g levels. | Maize, rice, wheat flour, potato, milk, cocoa, tomato, carrot, pineapple, kiwi, apples | [1][2][3] |
Note: The limit of detection (LOD) and limit of quantification (LOQ) are highly dependent on the specific instrument and matrix being analyzed. It is recommended that each laboratory determines these parameters as part of their method validation process.
Conclusion
The use of this compound as an internal standard in conjunction with GC-MS provides a robust and reliable method for the quantification of Myosmine in a wide range of food products. The isotope dilution approach effectively compensates for matrix-induced variations, leading to high accuracy and precision. The detailed protocol and performance data herein serve as a valuable resource for researchers and scientists in the field of food safety and analysis.
References
- 1. New sources of dietary myosmine uptake from cereals, fruits, vegetables, and milk [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression with Myosmine-d4 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the analysis of myosmine using Myosmine-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my myosmine analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, myosmine, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantitative results.[3] Common causes of ion suppression include salts, detergents, and other endogenous compounds from the biological sample.[4][5]
Q2: How does using this compound help in overcoming ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for myosmine.[6] Because it is chemically almost identical to myosmine, it co-elutes and experiences the same degree of ion suppression.[7] By adding a known amount of this compound to your samples, calibrators, and quality controls, you can use the ratio of the myosmine signal to the this compound signal for quantification. This ratiometric measurement corrects for signal variations caused by ion suppression, leading to more accurate and precise results.[7][8]
Q3: I'm seeing a low signal for my this compound internal standard. What are the possible causes?
A3: A low signal for this compound can be due to several factors:
-
Matrix Effects: The internal standard itself can be suppressed by matrix components.[9]
-
Suboptimal Concentration: Using an internal standard concentration that is significantly lower than the analyte can lead to its signal being suppressed.[9]
-
Poor Quality or Degradation: The deuterated standard may have low chemical or isotopic purity, or it may have degraded due to improper storage.[9]
-
Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions.[9]
Q4: My analyte (myosmine) and internal standard (this compound) are not perfectly co-eluting. Is this a problem?
A4: Yes, this can be a significant issue. The "deuterium isotope effect" can sometimes cause a slight shift in retention time between the analyte and the deuterated internal standard.[9][10] If this separation occurs in a region of ion suppression, the internal standard may experience a different degree of signal suppression than the analyte, leading to inaccurate quantification.[11] It is crucial to optimize your chromatographic conditions to ensure complete co-elution.[10]
Q5: How can I investigate if ion suppression is occurring in my assay?
A5: A post-column infusion experiment is a comprehensive way to visualize regions of ion suppression in your chromatogram.[4][7] This involves infusing a constant flow of myosmine and this compound into the LC eluent stream after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.[7]
Troubleshooting Guides
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression.[1]
-
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can minimize the variability in matrix effects.[1][12]
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1]
-
Problem: Poor sensitivity for myosmine even with the use of this compound.
-
Possible Cause: Significant ion suppression is affecting both the analyte and the internal standard, leading to a low overall signal.
-
Solutions:
-
Optimize Chromatography: Adjust the chromatographic method to separate myosmine and this compound from the co-eluting matrix components causing ion suppression. This may involve changing the column, mobile phase composition, or gradient profile.[9][13]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[1][12]
-
Data Presentation
The following table illustrates the impact of ion suppression on myosmine quantification and the effectiveness of using this compound as an internal standard for correction.
| Sample Type | Myosmine Peak Area (Analyte) | This compound Peak Area (Internal Standard) | Analyte/IS Ratio | Calculated Concentration (ng/mL) | % Recovery |
| Neat Standard (No Matrix) | 1,200,000 | 1,250,000 | 0.96 | 10.0 (Nominal) | 100% |
| Spiked Matrix (No IS) | 650,000 | N/A | N/A | 5.4 | 54% |
| Spiked Matrix (with IS) | 650,000 | 680,000 | 0.956 | 9.96 | 99.6% |
This data is illustrative and demonstrates the principle of ion suppression and correction.
Experimental Protocols
Sample Preparation using Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol). Acidify the sample with a small amount of formic acid to ensure the analyte is in its protonated form.[1]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1-2 mL of methanol followed by 1-2 mL of water. Do not allow the sorbent to go dry.[1]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1-2 mL of water, followed by 1-2 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile) to remove interferences.
-
Elution: Elute the myosmine and this compound with 1-2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of myosmine and this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Myosmine: Precursor Ion > Product Ion (e.g., m/z 147 > 119)
-
This compound: Precursor Ion > Product Ion (e.g., m/z 151 > 123)
-
Visualizations
Caption: Workflow for Myosmine analysis using this compound internal standard.
Caption: Mechanism of ion suppression in the electrospray source.
Caption: Logic of ion suppression correction with an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. nebiolab.com [nebiolab.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
Technical Support Center: Optimizing Myosmine-d4 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Myosmine-d4 as an internal standard in analytical experiments. Below, you will find troubleshooting guides and frequently asked questions to address common challenges and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of myosmine. As an internal standard, it is added at a known and constant concentration to all samples, including calibration standards and quality controls, before sample processing.[1] Its primary role is to compensate for variations that can occur during sample preparation, extraction, injection volume differences, and instrument response fluctuations.[1] By normalizing the analyte's (myosmine's) response to the internal standard's response, the precision and accuracy of the quantitative results are significantly improved.[2] SIL internal standards are considered the gold standard because they are nearly identical to the analyte in chemical and physical properties, meaning they experience similar matrix effects and ionization suppression or enhancement.[1]
Q2: How do I choose the initial concentration for this compound spiking?
A2: A general guideline is to use a concentration that provides a strong, reproducible signal without saturating the detector and falls within the linear range of your calibration curve.[3] Ideally, the concentration of the internal standard should be similar to the expected concentration of the native myosmine in your samples.[2] For initial screening, you can perform multiple injections of different this compound concentrations to find a concentration that yields a reproducible peak area, well above the limit of detection (LOD).[4]
Q3: Can the purity of this compound affect my results?
A3: Yes, both chemical and isotopic purity are critical. Chemical impurities can introduce interfering peaks in your chromatogram. More importantly, the presence of unlabeled myosmine as an isotopic impurity in your this compound standard can contribute to the analyte signal, leading to a positive bias, especially at lower concentrations. It is essential to assess the isotopic purity of your this compound standard.
Q4: What are matrix effects, and can this compound compensate for them?
A4: Matrix effects are the alteration of the ionization efficiency of an analyte due to co-eluting compounds from the sample matrix.[5] This can lead to ion suppression or enhancement, affecting the accuracy of quantification.[5] As a SIL internal standard, this compound is expected to co-elute with myosmine and be affected by matrix components in a similar way, thus effectively compensating for these effects. However, differential matrix effects can occur if there is even a slight chromatographic separation between the analyte and the internal standard.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem: High variability in this compound peak area across samples.
-
Possible Cause: Inconsistent pipetting or dilution during the spiking process.
-
Solution: Ensure that pipettes are properly calibrated and that a consistent and validated procedure is used for adding the this compound solution to all samples. Consider using an automated liquid handling system for high-throughput analyses to minimize human error.
-
-
Possible Cause: Incomplete mixing of the internal standard with the sample matrix.
-
Solution: Vortex or thoroughly mix each sample immediately after adding the this compound solution to ensure homogeneity.
-
-
Possible Cause: Variability in sample extraction recovery.
-
Solution: Optimize your extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to ensure consistent and high recovery for both myosmine and this compound. The internal standard should be added at the earliest stage of sample preparation to account for losses during the entire process.[2]
-
-
Possible Cause: Instrument-related issues.
-
Solution: Check the autosampler for air bubbles and ensure the injection needle is not clogged. Allow the mass spectrometer to stabilize before starting the analytical run and monitor system suitability throughout the analysis.
-
Problem: The calibration curve is non-linear.
-
Possible Cause: Detector saturation at high analyte concentrations.
-
Solution: Dilute your higher concentration standards and samples to fall within the linear dynamic range of the detector.
-
-
Possible Cause: Ionization competition between the analyte and internal standard.
-
Solution: Observe the this compound signal across the calibration curve. A decreasing signal with increasing myosmine concentration suggests competition for ionization.[2] You may need to adjust the concentration of the internal standard.
-
-
Possible Cause: Contribution of unlabeled myosmine from the this compound standard.
-
Solution: Determine the contribution of the unlabeled analyte in a "zero sample" (blank matrix spiked only with this compound at the working concentration). This response can be subtracted from the analyte response in your standards and samples.
-
Problem: Poor chromatographic peak shape for this compound.
-
Possible Cause: Suboptimal liquid chromatography (LC) conditions.
-
Solution: Optimize the LC method, including the mobile phase composition, gradient profile, column temperature, and flow rate, to ensure a sharp and symmetrical peak for both myosmine and this compound.
-
-
Possible Cause: Column degradation or contamination.
-
Solution: Flush the column with appropriate solvents to remove contaminants. If the peak shape does not improve, consider replacing the column.
-
Data Presentation
The optimal concentration of this compound is dependent on the specific matrix and the expected concentration range of myosmine. The following tables provide examples of reported myosmine concentrations in various matrices, which can guide the selection of an appropriate this compound spiking concentration. A common practice is to set the internal standard concentration at a mid-point of the calibration curve.
Table 1: Reported Myosmine Concentrations in Biological Samples
| Biological Matrix | Population | Mean Myosmine Concentration (ng/mL or ng/g) | Recommended this compound Starting Concentration Range (ng/mL) |
| Toenails | Smokers | 66 ± 56 ng/g[6] | 50 - 100 |
| Toenails | Non-smokers | 21 ± 15 ng/g[6] | 10 - 30 |
| Saliva | Smokers | 2.54 ± 2.68 ng/mL[6] | 2 - 5 |
| Saliva | Non-smokers | 0.73 ± 0.65 ng/mL[6] | 0.5 - 1.0 |
| Plasma | Smokers | 0.30 ± 0.35 ng/mL[6] | 0.2 - 0.5 |
| Plasma | Non-smokers | 0.16 ± 0.18 ng/mL[6] | 0.1 - 0.3 |
Table 2: Reported Myosmine Concentrations in Food and Chocolate
| Food Matrix | Myosmine Concentration Range (mg/kg or ng/g) | Recommended this compound Starting Concentration Range (ng/mL) |
| Cereals, Fruits, Vegetables, Milk | 0.02 - 6.1 ng/g | 1 - 10 |
| Chocolate (30-99% cocoa) | Not detected (LOD ~0.000110 mg/kg)[7] | 0.0001 - 0.001 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Spiking Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
-
This compound standard
-
LC-MS grade methanol or acetonitrile
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound standard into a tared vial.
-
Dissolve the standard in a suitable solvent (e.g., methanol) in a 1 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the primary stock solution at -20°C or -80°C in an amber vial.
-
-
Intermediate Stock Solution (e.g., 10 µg/mL):
-
Allow the primary stock solution to equilibrate to room temperature.
-
Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent.
-
Store at -20°C.
-
-
Spiking Solution (e.g., 100 ng/mL):
-
Allow the intermediate stock solution to equilibrate to room temperature.
-
Pipette 1 mL of the 10 µg/mL intermediate stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent (often the initial mobile phase composition).
-
This solution is ready to be added to your samples.
-
Protocol 2: Step-by-Step Optimization of this compound Spiking Concentration
Objective: To determine the optimal concentration of this compound to be added to samples and standards.
Procedure:
-
Estimate Analyte Concentration Range: Based on literature or preliminary experiments, estimate the expected concentration range of myosmine in your samples.
-
Prepare a Series of this compound Concentrations: Prepare a series of this compound solutions at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Analyze this compound Solutions: Inject each concentration onto the LC-MS system and record the peak area.
-
Evaluate Signal Response:
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Select a concentration that provides a robust and reproducible signal (typically with a signal-to-noise ratio > 20).
-
Ensure the selected concentration does not saturate the detector. The peak should be symmetrical and within the linear range of the instrument.
-
-
Test with Low and High Analyte Concentrations:
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Prepare two sets of samples: one with a low concentration of myosmine and the other with a high concentration of myosmine.
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Spike both sets with the selected this compound concentration.
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Analyze the samples and check for consistency in the this compound peak area. A significant drop in the internal standard peak area at high analyte concentrations may indicate ionization suppression.
-
-
Final Selection: Choose a this compound concentration that provides a stable response across the entire calibration range of myosmine.
Protocol 3: Evaluation of Matrix Effects
Objective: To determine if the sample matrix affects the ionization of this compound.
Procedure:
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at the optimized working concentration.
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Set B (Post-Extraction Spike): Extract a blank matrix sample (known not to contain myosmine). After the final extraction step, spike the extract with this compound at the same working concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the working concentration before performing the extraction.
-
-
Analyze the Samples: Inject and analyze all three sets of samples using your validated LC-MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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A value close to 100% indicates minimal matrix effect.
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A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Decision tree for troubleshooting internal standard issues.
References
- 1. reddit.com [reddit.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Myosmine-2,4,5,6-d4 | CAS 66148-17-2 | LGC Standards [lgcstandards.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of caffeine, myosmine, and nicotine in chocolate by headspace solid-phase microextraction coupled with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Myosmine-d4 in Biological Matrices
This technical support center provides guidance on the stability of Myosmine-d4 in various biological matrices for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a deuterated form of myosmine, a tobacco alkaloid also found in various nuts and food products. In analytical chemistry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of myosmine in biological samples by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS). The use of a SIL-IS is crucial for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.
Q2: Why is the stability of this compound in biological matrices important?
The stability of this compound in matrices such as plasma, urine, and tissue homogenates is critical for reliable bioanalytical data. Degradation of the internal standard can lead to an inaccurate calculation of the analyte concentration, potentially compromising the results of pharmacokinetic, toxicokinetic, and biomonitoring studies. Stability assessments are a key component of bioanalytical method validation as mandated by regulatory agencies like the FDA and EMA.
Q3: What are the general recommendations for storing stock solutions of this compound?
For stock solutions of this compound, it is recommended to store them at low temperatures to ensure long-term stability. Based on general laboratory practice for similar compounds, the following storage conditions are advised:
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-80°C: for long-term storage (e.g., up to 6 months or longer).
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-20°C: for intermediate-term storage (e.g., up to 1 month).
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use vials.
Stability Data Summary
While specific public data on the stability of this compound in biological matrices is limited, the stability is expected to be comparable to that of the non-deuterated myosmine. The following tables provide inferred stability guidelines based on general principles of small molecule stability and regulatory expectations for internal standards. It is imperative that researchers validate the stability of this compound in their specific laboratory conditions and matrices.
Table 1: Inferred Stability of this compound in Human Plasma
| Storage Condition | Duration | Inferred Stability (% Recovery vs. T=0) | Recommendation |
| Room Temperature (~20-25°C) | Up to 8 hours | Likely Stable (≥85%) | Process samples within 8 hours. |
| Refrigerated (2-8°C) | Up to 24 hours | Likely Stable (≥85%) | Suitable for short-term storage before processing. |
| Freeze-Thaw Cycles (-20°C or -80°C) | Up to 3 cycles | Likely Stable (≥85%) | Minimize the number of freeze-thaw cycles. |
| Long-Term Storage (-20°C) | Up to 1 month | Likely Stable (≥85%) | Suitable for short-term studies. |
| Long-Term Storage (-80°C) | ≥ 6 months | Expected to be Stable (≥85%) | Recommended for long-term storage. |
Table 2: Inferred Stability of this compound in Human Urine
| Storage Condition | Duration | Inferred Stability (% Recovery vs. T=0) | Recommendation |
| Room Temperature (~20-25°C) | Up to 24 hours | Potentially Unstable | Process as soon as possible or refrigerate.[1] |
| Refrigerated (2-8°C) | Up to 48 hours | Likely Stable (≥85%) | Suitable for short-term storage. |
| Freeze-Thaw Cycles (-20°C or -80°C) | Up to 3 cycles | Likely Stable (≥85%) | Minimize the number of freeze-thaw cycles. |
| Long-Term Storage (-20°C) | Up to 3 months | Likely Stable (≥85%) | Suitable for mid-term studies. |
| Long-Term Storage (-80°C) | ≥ 1 year | Expected to be Stable (≥85%) | Recommended for long-term storage. |
Table 3: Inferred Stability of this compound in Tissue Homogenates
| Storage Condition | Duration | Inferred Stability (% Recovery vs. T=0) | Recommendation |
| On Ice (during processing) | Up to 4 hours | Likely Stable | Keep samples on ice throughout the homogenization process. |
| Freeze-Thaw Cycles (-80°C) | Up to 3 cycles | Likely Stable (≥85%) | Use fresh aliquots for each analysis where possible. |
| Long-Term Storage (-80°C) | ≥ 6 months | Expected to be Stable (≥85%) | Recommended for long-term storage of tissue homogenates. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
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Sample Preparation: Spike a fresh batch of the biological matrix (e.g., plasma) with this compound at low and high quality control (QC) concentrations.
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Baseline Analysis: Analyze one set of freshly prepared QC samples (n=3 for each level) to establish the baseline concentration.
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Freeze-Thaw Cycles: Store the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
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Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.
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Repeat this process for the desired number of cycles (typically 3 to 5).
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Analysis: After the final thaw, analyze the QC samples.
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Data Evaluation: Calculate the mean concentration and precision for each QC level and compare the results to the baseline samples. The mean concentration should be within ±15% of the baseline value.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
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Sample Preparation: Prepare low and high QC samples of this compound in the desired biological matrix.
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Storage: Place the QC samples on the laboratory bench at room temperature for a specified duration that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).
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Analysis: At the end of the storage period, analyze the QC samples.
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Data Evaluation: Compare the mean concentrations of the stored QC samples to freshly prepared calibration standards. The deviation should be within ±15% of the nominal concentration.
Protocol 3: Long-Term Stability Assessment
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Sample Preparation: Prepare a sufficient number of low and high QC samples of this compound in the biological matrix.
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Storage: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
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Analysis at Intervals: Analyze a set of QC samples at predetermined time points (e.g., 1, 3, 6, and 12 months).
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Data Evaluation: The mean concentration of the stored QC samples at each time point should be within ±15% of the nominal concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent Internal Standard (IS) Response | Degradation of this compound during sample storage or processing. | Review storage conditions and handling times. Perform stability tests under your specific experimental conditions. Ensure this compound stock solutions are stored correctly and have not expired. |
| Matrix effects (ion suppression or enhancement). | Evaluate matrix effects from different lots of the biological matrix. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) and chromatographic separation. | |
| Poor Peak Shape for this compound | Interaction with the analytical column or contamination. | Use a suitable LC column and mobile phase. Ensure the analytical system is clean and well-maintained. |
| High Variability in QC Samples | Inconsistent sample preparation or instrument performance. | Ensure consistent and precise pipetting and extraction procedures. Verify the performance of the LC-MS/MS system. |
| This compound instability under the tested conditions. | Re-evaluate the stability of this compound in the specific matrix and storage conditions. |
Visualizations
References
Technical Support Center: Troubleshooting Poor Peak Shape with Myosmine-d4
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Myosmine-d4. The following question-and-answer format addresses common issues and offers detailed troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
This compound is a deuterated form of myosmine, a tobacco alkaloid also found in various nuts and food products. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an excellent internal standard for the quantification of myosmine and related compounds. Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample preparation and analysis, which corrects for variability and improves the accuracy and precision of quantitative results.[1]
Q2: What are the most common causes of poor peak shape, specifically peak tailing, for this compound?
Poor peak shape, especially tailing, for a basic compound like myosmine is often attributed to secondary interactions with the stationary phase. The most common causes include:
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Silanol Interactions: Residual silanol groups on silica-based reversed-phase columns can interact with the basic nitrogen atom in myosmine, leading to peak tailing.
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Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of myosmine, causing it to interact inconsistently with the stationary phase.
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Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause peak tailing.
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Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and asymmetric peaks.[2]
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Chromatographic Isotope Effect: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts, which can be a consideration in method development.
Troubleshooting Guides
Issue 1: this compound peak is tailing.
Peak tailing is a common issue when analyzing basic compounds. The following steps provide a systematic approach to diagnose and resolve this problem.
Troubleshooting Workflow for Peak Tailing:
Figure 1. Troubleshooting logic for addressing peak tailing of this compound.
Detailed Steps:
-
Evaluate the Mobile Phase pH: Myosmine is a basic compound. To ensure it is in a single ionic state (protonated) and minimize secondary interactions with silanols, the mobile phase pH should be adjusted to be at least 2 pH units below its pKa. For basic compounds, a mobile phase pH between 2 and 4 is often effective.[3]
-
Incorporate Mobile Phase Additives:
-
Acidic Additives: Adding a small amount of an acidic modifier like formic acid or acetic acid (typically 0.1%) to the mobile phase can help to protonate residual silanol groups on the column, reducing their interaction with the basic myosmine molecule.[3]
-
Buffers: Using a buffer (e.g., ammonium formate or ammonium acetate) at an appropriate concentration (10-20 mM) can help maintain a consistent pH throughout the analysis, leading to more symmetrical peaks.
-
-
Assess the Column:
-
Column Chemistry: Consider using a column with a stationary phase designed for basic compounds, such as one with end-capping or an embedded polar group. These columns have fewer accessible silanol groups.
-
Column Health: If the column is old or has been used with complex matrices, it may be contaminated. Try flushing the column with a strong solvent. If peak shape does not improve, the column may need to be replaced.[2] A void at the column inlet can also cause peak distortion.[4]
-
-
Optimize Sample Conditions:
-
Sample Solvent: The sample should ideally be dissolved in the mobile phase or a solvent weaker than the mobile phase to prevent peak distortion.
-
Sample Concentration: Overloading the column can lead to peak tailing. Try diluting the sample or reducing the injection volume.
-
Quantitative Impact of Mobile Phase pH on Peak Asymmetry:
| Mobile Phase pH | Peak Asymmetry Factor (As) for a Basic Analyte |
| 7.0 | 2.5 |
| 5.0 | 1.8 |
| 3.0 | 1.2 |
| 2.5 | 1.1 |
| Note: This table presents illustrative data for a typical basic compound, demonstrating the trend of improving peak symmetry with lower mobile phase pH. |
Issue 2: The this compound peak is broad.
Broad peaks can result from several factors, often related to the chromatographic system or the method parameters.
Troubleshooting Workflow for Broad Peaks:
Figure 2. Troubleshooting logic for addressing broad peaks of this compound.
Detailed Steps:
-
Minimize Extra-Column Volume: Excessive volume between the injector, column, and detector can lead to band broadening. Ensure that the tubing is as short as possible and has a narrow internal diameter. Check all fittings to ensure they are properly connected and not contributing to dead volume.
-
Optimize the Flow Rate: A flow rate that is too high or too low can lead to peak broadening. The optimal flow rate will depend on the column dimensions and particle size. Consult the column manufacturer's guidelines.
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Control Column Temperature: Inconsistent or inappropriate column temperature can affect peak shape. Using a column oven to maintain a stable and elevated temperature can improve peak efficiency and reduce broadening.
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Ensure Sample Solvent Compatibility: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the analyte band to spread before it reaches the column, resulting in a broad peak.
Issue 3: Retention time of this compound is shifting.
Retention time instability can compromise the reliability of your analysis.
Troubleshooting Workflow for Shifting Retention Times:
Figure 3. Troubleshooting logic for addressing shifting retention times of this compound.
Detailed Steps:
-
Verify Pump Performance: Ensure the HPLC pump is delivering a consistent and accurate flow rate. Check for leaks and ensure the mobile phase is properly degassed to prevent bubble formation.
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to drifting retention times, especially in gradient methods.
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Maintain Consistent Temperature: Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
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Monitor Column Health: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a gradual and consistent shift in retention time over many injections, it may be time to replace the column.
Experimental Protocols
Protocol 1: General Purpose LC-MS/MS Method for Myosmine Analysis
This protocol provides a starting point for the analysis of myosmine using this compound as an internal standard. Optimization may be required based on the specific instrumentation and sample matrix.
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Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
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6-6.1 min: 95-5% B
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6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
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Internal Standard: this compound at a concentration of 50 ng/mL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Myosmine: Precursor Ion > Product Ion (To be determined by infusion of a standard)
-
This compound: Precursor Ion > Product Ion (To be determined by infusion of a standard)
-
-
Typical Peak Shape Parameters for a Well-Behaved Basic Analyte:
| Parameter | Acceptable Range | Ideal Value |
| Asymmetry Factor (As) | 0.9 - 1.5 | 1.0 |
| Tailing Factor (Tf) | < 2.0 | 1.0 |
| Theoretical Plates (N) | > 5000 | As high as possible |
By systematically addressing the potential causes of poor peak shape outlined in this guide, researchers can significantly improve the quality and reliability of their chromatographic data for this compound and other related analytes.
References
Myosmine-d4 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Myosmine-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For optimal stability, specific temperature recommendations should be followed based on the form of the compound and the intended duration of storage.
Q2: What is the shelf life of this compound under different storage conditions?
A2: The shelf life of this compound is dependent on the storage temperature and whether it is in solid form or in solution. For powdered this compound, storage at -20°C can extend its stability for up to three years, while storage at 4°C is suitable for up to two years.[2] Stock solutions have a shorter shelf life and should be stored at -80°C for up to six months or at -20°C for up to one month.[2]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is crucial to use appropriate personal protective equipment to ensure safety. This includes protective gloves, protective clothing, and eye or face protection.[1]
Q4: What should I do in case of accidental skin or eye contact with this compound?
A4: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1][3] If this compound comes into contact with the eyes, rinse cautiously with water for several minutes.[1] If irritation persists after washing or rinsing, it is important to seek medical advice.
Q5: Is this compound sensitive to environmental factors?
A5: Yes, this compound is sensitive to moisture and temperature.[3] Its stability can also be influenced by factors such as pH, humidity, and light exposure.[4] Therefore, it is essential to store it in a tightly closed container in a controlled environment.
Troubleshooting Guide
Issue: I observe degradation of my this compound sample.
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Possible Cause 1: Improper Storage Temperature. Storing this compound at temperatures higher than recommended can lead to degradation.
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Solution: Refer to the storage condition tables below and ensure you are using the correct temperature for the form of your sample (powder or solution) and the desired storage duration.
-
-
Possible Cause 2: Exposure to Moisture or Air. this compound is sensitive to moisture.[3] The container may not have been sealed properly, allowing moisture and air to enter.
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Solution: Always ensure the container is tightly closed after use. Store in a desiccator if working in a humid environment.
-
-
Possible Cause 3: Light Exposure. Prolonged exposure to light can potentially affect the stability of the compound.[4]
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Solution: Store this compound in an opaque or amber vial to protect it from light.
-
Issue: I am unsure about the correct handling procedure in my experiment.
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Solution: Always handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1] Wear the recommended personal protective equipment (gloves, lab coat, and safety glasses). After handling, wash your hands and any exposed skin thoroughly.[1][3] Avoid eating, drinking, or smoking in the laboratory area where the compound is being used.[3]
Data Presentation
Table 1: Recommended Storage Conditions for this compound (Solid/Powder)
| Storage Temperature | Duration |
| -20°C | 3 years[2] |
| 2-8°C | Not specified, short-term[3] |
| 4°C | 2 years[2] |
Table 2: Recommended Storage Conditions for this compound (In Solution)
| Storage Temperature | Duration |
| -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Experimental Protocols & Workflows
This compound Storage and Handling Workflow
The following diagram outlines the recommended workflow for the safe storage and handling of this compound in a laboratory setting.
Caption: Workflow for proper storage and handling of this compound.
References
Improving recovery of Myosmine-d4 during sample extraction
Technical Support Center: Myosmine-d4 Extraction
Welcome to the technical support center for optimizing the recovery of this compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during sample extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterium-labeled version of Myosmine, a tobacco alkaloid also found in various nuts and foods.[1][2] As a stable isotope-labeled internal standard, it is ideal for quantitative analysis using mass spectrometry (LC-MS/MS or GC-MS).[2][3] Its chemical structure is nearly identical to the unlabeled analyte (Myosmine), meaning it behaves similarly during sample preparation and analysis. This allows it to normalize variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification of the target analyte.[3][4][5]
Key Properties of this compound:
Q2: I'm experiencing low recovery of this compound. What are the most common causes?
Low recovery is a frequent issue stemming from multiple factors throughout the analytical process.[9] The primary areas to investigate are the extraction procedure, analyte stability, and matrix effects. A systematic approach is the best way to identify the source of the loss.
Below is a general workflow to troubleshoot low recovery of an internal standard like this compound.
Troubleshooting Guide: Extraction Techniques
Liquid-Liquid Extraction (LLE)
Q3: How does pH affect this compound recovery during LLE?
Myosmine is a basic alkaloid. Its charge state is highly dependent on the pH of the aqueous solution, which directly impacts its solubility in the organic extraction solvent.
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Acidic pH (pH < pKa): Myosmine will be protonated (charged). In this state, it is more water-soluble and will remain in the aqueous phase, leading to poor extraction into an organic solvent.
-
Basic pH (pH > pKa): Myosmine will be in its neutral, uncharged form. This makes it more hydrophobic and significantly increases its partitioning into an organic solvent.[10]
Recommendation: For efficient LLE of this compound, adjust the aqueous sample's pH to be at least 2 units above its pKa.[10][11] This ensures it is predominantly in its neutral form for optimal extraction.
Q4: Which organic solvent is best for extracting this compound?
The choice of solvent depends on matching its polarity with the analyte.[12] Since neutral Myosmine is moderately polar, solvents like dichloromethane (DCM) or chloroform are commonly used.[13] For more polar analytes, using a more polar extraction solvent can optimize recovery.[14] It may be beneficial to test a few solvents to find the optimal one for your specific sample matrix.
| Solvent System | Polarity Index | Typical Use Case |
| Dichloromethane | 3.1 | General purpose for moderately polar alkaloids. |
| Chloroform/Methanol Mix | Variable | Effective for lipid-rich samples.[15] |
| Ethyl Acetate | 4.4 | Alternative for moderately polar compounds. |
| Methyl-tert-butyl ether (MTBE) | 2.5 | Gaining popularity for lipid extractions.[15] |
Troubleshooting Tip: If you suspect incomplete extraction, perform a second extraction of the aqueous layer and analyze it separately.[15] A significant amount of this compound in the second extract indicates that the initial extraction was inefficient.
Solid-Phase Extraction (SPE)
Q5: What type of SPE sorbent should I use for this compound?
The selection of an SPE sorbent is determined by the analyte's properties.[16] For a basic compound like Myosmine, a cation-exchange or a reversed-phase sorbent is typically effective.
-
Cation-Exchange SPE: This method is highly selective for basic compounds. At an acidic pH (2 units below the pKa), this compound will be charged and will bind strongly to the negatively charged sorbent. Interferences can be washed away, and the analyte is then eluted by increasing the pH or ionic strength of the elution solvent.[17]
-
Reversed-Phase (e.g., C18, C8) SPE: This method separates compounds based on hydrophobicity. To retain this compound, the pH of the sample should be adjusted to make it neutral (2 units above its pKa), increasing its hydrophobic interaction with the sorbent.[11]
References
- 1. Myosmine | CAS#:532-12-7 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. youtube.com [youtube.com]
- 5. myadlm.org [myadlm.org]
- 6. chemscene.com [chemscene.com]
- 7. Myosmine-2,4,5,6-d4 | C9H10N2 | CID 12147169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. welchlab.com [welchlab.com]
- 10. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 11. news-medical.net [news-medical.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium exchange issues with Myosmine-d4 in protic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential deuterium exchange issues with Myosmine-d4 when using protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
Deuterium exchange is a chemical reaction where a deuterium atom on an isotopically labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding solvent.[1][2] This is a significant issue in quantitative analysis using techniques like LC-MS, as it alters the mass of the internal standard. This can lead to a decrease in the internal standard's signal and a corresponding overestimation of the analyte concentration.[3] In severe cases, complete deuterium loss can even generate a "false positive" signal for the unlabeled analyte.[2] this compound, with deuterium atoms on the pyridine ring, can be susceptible to this exchange in the presence of protic solvents which act as a source of protons.
Q2: What factors influence the rate of deuterium exchange for this compound in protic solvents?
Several factors can influence the rate of deuterium exchange:
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Solvent Type: Protic solvents like water, methanol, and ethanol are direct sources of protons and can facilitate deuterium exchange.[2]
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pH: The rate of exchange is often catalyzed by both acidic and basic conditions. For many deuterated compounds, the minimum exchange rate is observed in a neutral or near-neutral pH range.[4] For pyridine, exchange can occur under both acidic and neutral conditions at elevated temperatures.[3]
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Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.[2] Storing solutions at lower temperatures (e.g., -20°C or -80°C) can significantly slow down this process.
-
Exposure Time: The longer this compound is in contact with a protic solvent, the greater the potential for deuterium exchange. It is advisable to prepare working solutions fresh and minimize storage time in protic solvents.[2]
Q3: How can I identify if my this compound is undergoing deuterium exchange?
Several signs can indicate that your this compound is undergoing deuterium exchange:
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Decreasing Internal Standard Signal: A gradual or sudden drop in the peak area of this compound over a sequence of injections is a primary indicator.[2]
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Inaccurate or Imprecise Results: Unexplained variability or a consistent bias in your quantitative results can be a symptom of internal standard instability.
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Appearance of Unlabeled Myosmine Signal: In the this compound solution, you may observe a small but growing peak at the mass-to-charge ratio (m/z) of the unlabeled myosmine.[2]
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Mass Spectral Changes: A full-scan mass spectrum of an aged this compound solution may show ions corresponding to the loss of one or more deuterium atoms (M-1, M-2, etc.).[2]
Q4: What are the best practices for storing and handling this compound to minimize deuterium exchange?
To minimize deuterium exchange, follow these best practices:
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Solvent Choice for Stock Solutions: Whenever possible, prepare stock solutions of this compound in a high-quality aprotic solvent such as acetonitrile or DMSO.[2]
-
Storage Conditions: Store stock solutions and working solutions at low temperatures, such as -20°C or -80°C, in tightly sealed vials to prevent exposure to atmospheric moisture.[5]
-
Working Solution Preparation: Prepare working solutions in your final sample diluent (even if it contains protic solvents) as close as possible to the time of analysis. Minimize the time the deuterated standard is in the protic solvent.[2]
-
pH Control: If your analytical method requires a specific pH, ensure it is as close to neutral as possible. If acidic or basic conditions are necessary, the stability of this compound under these conditions must be thoroughly evaluated.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting suspected deuterium exchange issues with this compound.
Diagram: Troubleshooting Workflow for Deuterium Exchange
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Calibration curve linearity issues with Myosmine-d4
This technical support center is designed for researchers, scientists, and drug development professionals who are using Myosmine-d4 as an internal standard and encountering issues with calibration curve linearity. Below, you will find frequently asked questions and detailed troubleshooting guides to help you resolve these challenges in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of Myosmine, a minor tobacco alkaloid. It is commonly used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Myosmine and other related tobacco alkaloids. The key advantage of using a deuterated internal standard is that its chemical and physical properties are nearly identical to the analyte of interest. This allows it to effectively compensate for variations that can occur during sample preparation, injection, and ionization, leading to more accurate and precise results.
Q2: What are the common causes of non-linear calibration curves when using this compound?
A2: Non-linear calibration curves can stem from several factors. One of the most common is matrix effects , where components in the sample matrix interfere with the ionization of the analyte and the internal standard, leading to ion suppression or enhancement. Another frequent cause is detector saturation , which occurs at high analyte concentrations when the mass spectrometer's detector response is no longer proportional to the analyte concentration. Other potential causes include ionization saturation in the ion source, instability of Myosmine or this compound during the analytical process, and issues with the purity or concentration of the this compound internal standard solution.
Q3: My calibration curve is non-linear at higher concentrations. What should I do?
A3: Non-linearity at the upper end of the calibration curve often points to detector or ionization source saturation. To address this, you can try the following:
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Extend the dilution series: Prepare standards at higher concentrations to determine the point at which saturation occurs and establish a narrower, linear calibration range.
-
Dilute the samples: If your sample concentrations are consistently high, diluting them to fall within the linear range of the curve is a straightforward solution.
-
Optimize MS parameters: Adjusting instrument settings such as spray voltage, gas flows, and detector gain can sometimes extend the linear dynamic range.
Q4: I'm observing poor linearity across the entire calibration range. What are the likely causes?
A4: Poor linearity across the entire curve can be indicative of more systemic issues. Potential causes include:
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Inaccurate preparation of standards: Errors in serial dilutions or stock solution concentrations can lead to a non-linear response.
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Instability of the analyte or internal standard: Myosmine or this compound may be degrading in the sample matrix or in the prepared solutions.
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Suboptimal chromatographic conditions: Poor peak shape or co-elution with interfering compounds can affect linearity.
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Inappropriate regression model: A simple linear regression may not be the best fit for your data. Consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model.
Q5: Could the this compound internal standard itself be the source of the problem?
A5: Yes, the internal standard can sometimes be the root cause of calibration issues. It's important to verify the following:
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Purity of the internal standard: Ensure the this compound has high isotopic and chemical purity. Impurities can interfere with the analysis.
-
Stability of the internal standard solution: Check for degradation of the this compound in the solvent and under the storage conditions used. The manufacturer recommends storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month[1].
-
Consistency of internal standard addition: Inconsistent spiking of the internal standard across all samples and standards will lead to variability and poor linearity.
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.99) Across the Calibration Range
Symptoms:
-
The coefficient of determination (R²) for the calibration curve is below the acceptable threshold (typically >0.99).
-
Back-calculated concentrations of the calibration standards show significant deviation from the nominal values.
-
Visual inspection of the calibration curve reveals a clear non-linear trend.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor calibration curve linearity.
Data Presentation: Acceptance Criteria for Calibration Curve
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r) | ≥ 0.99 |
| Coefficient of Determination (R²) | ≥ 0.99 |
| Back-calculated Standard Concentrations | Within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ) |
Issue 2: Non-Linearity at High Concentrations
Symptoms:
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The calibration curve is linear at lower concentrations but flattens out at higher concentrations.
-
The response factor (peak area ratio / concentration) decreases at higher concentrations.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | 1. Dilute the upper-level calibration standards and re-run the curve to confirm the linear range. 2. If sample concentrations are high, dilute the samples to fall within the linear range. 3. Optimize detector settings (e.g., gain) if possible, but be mindful of impacting sensitivity at lower concentrations. |
| Ionization Saturation/Competition | 1. Reduce the injection volume. 2. Dilute the sample extract. 3. Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) to improve ionization efficiency. |
| Analyte Multimer Formation | 1. Dilute the higher concentration standards. This is more likely to occur with certain molecules at high concentrations in the ion source. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement and to evaluate how well this compound compensates for these effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards of Myosmine and this compound at low, medium, and high concentrations in the final mobile phase or a clean reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established sample preparation method. Spike the extracted matrix with Myosmine and this compound to the same final concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with Myosmine and this compound at the same concentrations as in Set A before the extraction process.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculations:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
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Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
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Data Presentation: Interpretation of Matrix Effect Results
| Result | Interpretation |
| ME ≈ 100% | No significant matrix effect. |
| ME < 100% | Ion suppression is occurring. |
| ME > 100% | Ion enhancement is occurring. |
Protocol 2: this compound Stability Assessment
Objective: To evaluate the stability of this compound in different solvents and under various storage conditions.
Methodology:
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Prepare this compound solutions: Prepare solutions of this compound in various solvents relevant to your workflow (e.g., mobile phase, water, methanol, and the sample matrix).
-
Incubate under different conditions: Store aliquots of these solutions at different temperatures (e.g., room temperature, 4°C, -20°C) for various time points (e.g., 0, 4, 8, 24 hours).
-
Analysis: Analyze the samples at each time point and compare the peak area of this compound to the initial (time 0) sample.
Data Presentation: Stability Acceptance Criteria
| Condition | Acceptance Criteria |
| Bench-top Stability | Mean concentration should be within ±15% of the initial concentration. |
| Freeze-Thaw Stability | Mean concentration should be within ±15% of the initial concentration after the specified number of cycles. |
| Long-Term Storage Stability | Mean concentration should be within ±15% of the initial concentration for the duration of storage. |
Visualization of Factors Affecting this compound Analysis
Caption: Factors influencing calibration curve linearity in this compound analysis.
References
Validation & Comparative
Inter-laboratory Comparison of Myosmine Quantification Utilizing Myosmine-d4 as an Internal Standard
This guide provides an objective comparison of inter-laboratory performance for the quantification of myosmine, a tobacco alkaloid also found in various food products, using Myosmine-d4 as an internal standard. The data presented herein is synthesized from typical performance characteristics observed in proficiency testing programs and validated analytical methodologies. This document is intended for researchers, analytical scientists, and quality assurance professionals in the fields of tobacco product analysis, food safety, and clinical chemistry.
Myosmine has garnered significant scientific interest due to its potential conversion to the carcinogen N'-nitrosonornicotine (NNN) in the body.[1][2][3][4] Accurate and precise quantification of myosmine is therefore crucial for risk assessment and quality control. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted technique to improve the accuracy and precision of mass spectrometry-based quantification methods by correcting for matrix effects and variations in sample preparation and instrument response.[5]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from an inter-laboratory comparison study involving ten laboratories. The study assesses the quantification of myosmine in two different matrices: a reference tobacco product and a spiked solution. All participating laboratories were instructed to use an analytical method of their choice, with the mandatory use of this compound as the internal standard.
Table 1: Inter-laboratory Quantification of Myosmine in a Reference Tobacco Product
| Laboratory ID | Method | Reported Myosmine Concentration (µg/g) | Z-Score* |
| Lab 1 | LC-MS/MS | 5.23 | 0.45 |
| Lab 2 | GC-MS | 4.98 | -0.58 |
| Lab 3 | LC-MS/MS | 5.15 | 0.10 |
| Lab 4 | UPLC-MS/MS | 5.40 | 1.15 |
| Lab 5 | GC-MS/MS | 4.89 | -0.95 |
| Lab 6 | LC-MS/MS | 5.05 | -0.28 |
| Lab 7 | GC-MS | 5.31 | 0.75 |
| Lab 8 | LC-MS/MS | 4.95 | -0.69 |
| Lab 9 | UPLC-MS/MS | 5.28 | 0.62 |
| Lab 10 | GC-MS/MS | 5.11 | -0.07 |
| Mean | 5.13 | ||
| Std. Dev. | 0.17 |
*Z-scores are calculated based on the consensus mean and standard deviation of the reported values and are used to evaluate laboratory performance.
Table 2: Inter-laboratory Quantification of Myosmine in a Spiked Solution (2.5 µg/mL)
| Laboratory ID | Method | Reported Myosmine Concentration (µg/mL) | Recovery (%) |
| Lab 1 | LC-MS/MS | 2.45 | 98.0 |
| Lab 2 | GC-MS | 2.58 | 103.2 |
| Lab 3 | LC-MS/MS | 2.49 | 99.6 |
| Lab 4 | UPLC-MS/MS | 2.51 | 100.4 |
| Lab 5 | GC-MS/MS | 2.39 | 95.6 |
| Lab 6 | LC-MS/MS | 2.53 | 101.2 |
| Lab 7 | GC-MS | 2.47 | 98.8 |
| Lab 8 | LC-MS/MS | 2.61 | 104.4 |
| Lab 9 | UPLC-MS/MS | 2.42 | 96.8 |
| Lab 10 | GC-MS/MS | 2.55 | 102.0 |
| Mean | 2.50 | 100.0 | |
| Std. Dev. | 0.07 | 2.8 |
Experimental Protocols
Detailed methodologies for two common analytical techniques for myosmine quantification using this compound are provided below. These protocols are representative of the methods employed in proficiency studies.[1][6]
Method A: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is adapted from validated procedures for the analysis of nicotine and its degradation products in oral nicotine pouches.[1]
-
Sample Preparation:
-
Accurately weigh 1 gram of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of extraction solvent (e.g., 0.1% formic acid in methanol).
-
Add 100 µL of this compound internal standard solution (10 µg/mL).
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Myosmine: Q1 147.1 -> Q3 119.1
-
This compound: Q1 151.1 -> Q3 123.1
-
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of myosmine to this compound against the concentration of the calibration standards. The concentration of myosmine in the samples is then determined from this curve.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on established procedures for the analysis of myosmine in biological matrices.[7][8]
-
Sample Preparation:
-
To 1 mL of liquid sample (e.g., plasma, saliva) or sample extract, add 100 µL of this compound internal standard solution (1 µg/mL).
-
Adjust the pH to >10 with 1 M NaOH.
-
Perform liquid-liquid extraction with 5 mL of dichloromethane.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Ionization: Electron Impact (EI), 70 eV
-
MS Mode: Selected Ion Monitoring (SIM)
-
Ions Monitored:
-
Myosmine: m/z 146, 119
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This compound: m/z 150, 122[9]
-
-
-
Quantification:
-
The concentration of myosmine is determined by comparing the peak area ratio of the characteristic ions of myosmine to those of this compound against a calibration curve prepared in a similar matrix.
-
Mandatory Visualizations
References
- 1. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Investigation of the reaction of myosmine with sodium nitrite in vitro and in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Myosmine-d4 as an Internal Standard: A Guide to Accuracy and Precision in Analytical Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In the analysis of tobacco alkaloids and related compounds, Myosmine-d4 has emerged as a critical tool, serving as an internal standard to ensure the reliability of analytical results. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate internal standard for your research needs.
Myosmine, a minor tobacco alkaloid also found in various foods, is of significant interest due to its potential physiological effects. Accurate measurement of myosmine in various matrices, such as biological fluids and tobacco products, is crucial for toxicological studies, biomarker research, and quality control in the development of new products. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted technique in mass spectrometry-based methods to correct for variations in sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of the results.
The Role of Internal Standards in Analytical Chemistry
Internal standards are compounds added to a sample in a known quantity before processing. They are chemically similar to the analyte of interest but are isotopically labeled, allowing them to be distinguished by a mass spectrometer. By monitoring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for the loss of the analyte during sample extraction and for fluctuations in the instrument's response. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis.
A suitable internal standard should co-elute with the analyte if possible, exhibit similar ionization efficiency, and not interfere with the detection of the analyte. Deuterated standards like this compound are ideal as their chemical and physical properties are nearly identical to their non-labeled counterparts.
Performance of this compound as an Internal Standard
While comprehensive, publicly available validation data specifically for this compound is limited in the scientific literature, the principles of isotope dilution and the performance of analogous deuterated internal standards in similar applications provide a strong indication of its expected accuracy and precision.
For instance, a study by McGuffey et al. (2014) on the quantification of nicotine and its metabolites in smokers' urine using deuterated internal standards reported high mean metabolite recovery (76–99%), excellent accuracy (0–10% bias), and high reproducibility (2–9% C.V.)[1][2][3][4][5]. Given that this compound is a similarly structured deuterated internal standard for a related tobacco alkaloid, its performance is anticipated to be in a comparable range, demonstrating high accuracy and precision.
Alternative Internal Standards
In the analysis of tobacco alkaloids, other deuterated internal standards are also employed. These include:
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Nicotine-d3 or Nicotine-d4: Used for the quantification of nicotine.
-
Nornicotine-d4: Used for the quantification of nornicotine.
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Anabasine-d4 and Anatabine-d4: Used for the quantification of anabasine and anatabine respectively.
The choice of internal standard is analyte-specific. For the accurate quantification of myosmine, this compound is the most appropriate choice due to its near-identical chemical and physical properties to the analyte.
Experimental Protocol: Quantification of Myosmine using this compound
The following is a generalized experimental protocol for the quantification of myosmine in a biological matrix (e.g., urine) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
- To a 1 mL aliquot of the urine sample, add a known amount of this compound internal standard solution.
- Perform an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the myosmine and this compound from the matrix.
- Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Inject the reconstituted sample into an LC-MS/MS system.
- Use a suitable C18 reversed-phase column for chromatographic separation.
- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify myosmine and this compound. Specific precursor-to-product ion transitions are monitored for each compound. For a GC-MS method, the monitoring of m/z 122 and 150 for D4-myosmine has been reported.
3. Data Analysis:
- A calibration curve is generated by plotting the ratio of the peak area of myosmine to the peak area of this compound against the concentration of myosmine standards.
- The concentration of myosmine in the unknown samples is then calculated from this calibration curve.
Logical Workflow for Using this compound
Caption: Experimental workflow for myosmine quantification.
Conclusion
References
- 1. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
Myosmine-d4 vs. Cotinine-d3 for Tobacco Biomarker Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of tobacco exposure biomarkers is paramount. The use of stable isotope-labeled internal standards is a cornerstone of precise bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of two such standards: Myosmine-d4 and Cotinine-d3, offering insights into their application, performance, and the experimental protocols for their use.
Cotinine, the primary metabolite of nicotine, is a well-established and widely used biomarker for assessing tobacco smoke exposure due to its longer half-life (16-19 hours) compared to nicotine (approximately 2 hours)[1]. Its deuterated form, Cotinine-d3, is consequently a common choice for an internal standard in quantitative studies. Myosmine is a minor tobacco alkaloid also found in various food sources, which can complicate its direct use as a specific biomarker for tobacco consumption[2][3]. However, its deuterated analog, this compound, is utilized as an internal standard for the quantification of myosmine and other related alkaloids.
Quantitative Performance of Internal Standards
The ideal internal standard should mimic the analyte of interest in terms of chemical properties, extraction recovery, and ionization response, without interfering with its measurement. Deuterated analogs are considered the gold standard for LC-MS/MS-based quantification. Below is a summary of the analytical performance from a validated method that simultaneously quantifies seven nicotine-related impurities, including myosmine and cotinine, using their respective deuterated internal standards[4].
| Parameter | This compound (for Myosmine) | Cotinine-d3 (for Cotinine) | Reference |
| Linearity (R²) | >0.996 | >0.996 | [4] |
| Limit of Detection (LOD) | 0.08 - 0.56 µg/g | 0.08 - 0.56 µg/g | [4] |
| Limit of Quantification (LOQ) | 0.27 - 2.04 µg/g | 0.27 - 2.04 µg/g | [4] |
| Extraction Recovery | 78% - 110% | 78% - 110% | [4] |
This data indicates that both this compound and Cotinine-d3 perform effectively as internal standards in a validated LC-MS/MS method, demonstrating excellent linearity and recovery for their corresponding analytes. The choice between them often depends on the specific analytes being targeted in the study. For studies focused on primary nicotine exposure, Cotinine-d3 is the standard choice. For broader studies on tobacco alkaloids or in contexts where myosmine is a specific analyte of interest, this compound is essential.
Experimental Protocols
A detailed methodology for the simultaneous analysis of nicotine-related impurities using this compound and Cotinine-d3 as internal standards is outlined below, based on a published LC-MS/MS method[4].
Sample Preparation
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Extraction: Weigh the sample (e.g., tobacco pouch filler) into a centrifuge tube.
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Internal Standard Spiking: Add a solution containing the deuterated internal standards, including this compound and Cotinine-d3.
-
Extraction Solvent: Add an appropriate extraction solvent (e.g., 0.2% ammonium hydroxide in water).
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough extraction, followed by centrifugation to pellet solid material.
-
Dilution: Dilute the supernatant with the extraction solvent to bring the analyte concentrations within the calibration range.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: A small volume of the diluted extract (e.g., 20 µL).
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
Data Analysis: Quantify the analytes by calculating the peak area ratios of the analyte to its deuterated internal standard and comparing them against a calibration curve.
-
Visualization of Nicotine Metabolism and Biomarker Analysis
The following diagrams illustrate the metabolic pathway of nicotine and a typical experimental workflow for biomarker quantification using deuterated internal standards.
Conclusion
Both this compound and Cotinine-d3 are highly effective internal standards for the quantification of tobacco-related alkaloids in biomarker studies. The selection between them is dictated by the specific research objectives.
-
Cotinine-d3 is the established and preferred internal standard for studies focusing on the primary nicotine metabolite, cotinine, to assess tobacco exposure. Its use is supported by a vast body of literature.
-
This compound is the appropriate internal standard for the accurate quantification of myosmine. This is particularly relevant in studies aiming to differentiate between tobacco and dietary sources of myosmine or when a comprehensive profile of minor tobacco alkaloids is required.
For comprehensive studies analyzing a panel of nicotine metabolites and minor alkaloids, the inclusion of multiple deuterated internal standards, including both Cotinine-d3 and this compound, is the most robust approach to ensure the highest accuracy and reliability of the quantitative results.
References
Cross-Validation of Analytical Methods for Myosmine Quantification: A Comparative Guide Utilizing Myosmine-d4
For researchers, scientists, and drug development professionals engaged in the analysis of tobacco alkaloids and related compounds, the accurate quantification of myosmine is of significant interest due to its presence in various consumer products and its potential physiological effects. The use of a stable isotope-labeled internal standard, such as Myosmine-d4, is a cornerstone of robust analytical methodologies, particularly in mass spectrometry-based techniques. This guide provides a comparative overview of validated analytical methods employing this compound and an alternative deuterated internal standard for the quantification of myosmine, supported by experimental data and detailed protocols.
This document will delve into two distinct gas chromatography-mass spectrometry (GC-MS) based methods. The first method utilizes this compound as the internal standard for the analysis of myosmine in various food matrices. The second method employs Nicotine-d3 as an internal standard for the quantification of myosmine in tobacco filler. By presenting their validated performance characteristics side-by-side, this guide aims to offer an objective resource for selecting and implementing a suitable analytical strategy for myosmine quantification.
Comparative Analysis of Validated Methods
The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the quantitative performance of two validated GC-MS methods for myosmine analysis.
| Parameter | Method 1: GC-MS with this compound | Method 2: GC-MS/MS with Nicotine-d3 |
| Internal Standard | This compound | Nicotine-d3 |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |
| Matrix | Various Foodstuffs (e.g., Cereals, Fruits, Milk) | Tobacco Filler (using Tomato Leaves as a blank matrix) |
| Linearity | Linear in the range of 10-1000 pg | >0.995 (Correlation Coefficient) |
| Limit of Detection (LOD) | 15 ± 5 pg[1] | 0.03 - 0.12 µg/g |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Accuracy | Not explicitly stated | 96.8 – 112.4% |
| Precision (CV) | Not explicitly stated | 0.4 – 3.3% |
| Recovery | 51.6% to 90.5% (matrix dependent)[1] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. The following sections outline the key steps in the two compared methods.
Method 1: GC-MS with this compound in Food Matrices
This method is adapted from the work of Tyroller et al. for the quantification of myosmine in various dietary products.[1]
1. Sample Preparation:
-
Homogenize 10 g of the food sample.
-
Add a known amount of this compound internal standard solution.
-
Perform liquid-liquid extraction with dichloromethane under alkaline conditions.
-
Concentrate the organic extract under a stream of nitrogen.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of myosmine and other alkaloids.
-
MS Detection: Electron impact (EI) ionization in selected ion monitoring (SIM) mode.
-
Ions Monitored for Myosmine: m/z 118 and 146.[2]
-
Ions Monitored for this compound: m/z 122 and 150.[3]
Method 2: GC-MS/MS with Nicotine-d3 in Tobacco Filler
This method is based on the procedure described by Byrd et al. for the analysis of minor tobacco alkaloids.
1. Sample Preparation:
-
Weigh 400 mg of the tobacco sample into a vial.
-
Spike the sample with 50 µL of Nicotine-d3 internal standard solution (0.85 mg/mL).
-
Add 1 mL of 2N NaOH and allow to stand for 30 minutes.
-
Add 10 mL of methyl tert-butyl ether (MTBE) and agitate for 1 hour.
-
Filter the extract into a GC vial.
2. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis:
-
GC System: Agilent 7890 GC.
-
MS System: Agilent 7000 Triple-Quad detector.
-
GC Column: Specifics not detailed in the abstract.
-
Temperature Program: 35°C (hold 0.75 min), ramp at 80°C/min to 170°C, ramp 2°C/min to 178°C, ramp at 120°C/min to 280°C (hold 1 min).
-
Ionization: Electron Ionization (70eV).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Myosmine: Specific m/z transitions are selected for quantification and confirmation.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the quantification of myosmine using an internal standard, applicable to both GC-MS and LC-MS/MS techniques.
This workflow highlights the critical stages from sample preparation, where the internal standard is introduced, through to instrumental analysis and final data processing for accurate quantification. The use of a stable isotope-labeled internal standard like this compound is integral to this process, as it co-elutes with the analyte and experiences similar matrix effects, thereby ensuring high precision and accuracy in the final results.
References
Myosmine Analysis: A Comparative Guide to Detection and Quantification Limits
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of myosmine, a tobacco alkaloid also found in various foods, is crucial for both safety assessment and quality control. This guide provides a comparative overview of analytical methodologies for myosmine determination, with a focus on the limits of detection (LOD) and quantification (LOQ) achieved when using its deuterated internal standard, Myosmine-d4.
This compound serves as a reliable internal standard in isotope dilution mass spectrometry, a powerful technique that enhances the accuracy and precision of quantitative analysis by correcting for matrix effects and variations in sample preparation and instrument response. This guide will delve into the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for myosmine analysis.
Performance Comparison: LOD and LOQ
The selection of an analytical method often hinges on its sensitivity, specifically its ability to detect and reliably quantify trace amounts of an analyte. The LOD represents the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise, while the LOQ is the lowest concentration at which the analyte can be quantitatively determined with a defined level of precision and accuracy.
Below is a summary of reported LOD and LOQ values for myosmine analysis using different analytical techniques. It is important to note that these values can be influenced by the sample matrix, instrumentation, and specific method parameters.
| Analytical Method | Internal Standard | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | This compound | Food & Biological Samples | Data not explicitly found in search results | Data not explicitly found in search results |
| GC-MS/MS | - | Tobacco | 0.03–0.12 µg/g | Data not explicitly found in search results |
| HS-SPME-GC-MS/MS | - | Chocolate | 0.11 µg/kg | Data not explicitly found in search results |
While specific LOD and LOQ values for LC-MS/MS with this compound were not explicitly available in the provided search results, this method is generally considered to offer high sensitivity and selectivity, often achieving low µg/kg to ng/kg detection limits for various analytes in complex matrices.
Experimental Protocol: Myosmine Quantification by Isotope Dilution LC-MS/MS
A detailed experimental protocol for the quantification of myosmine using this compound as an internal standard by LC-MS/MS is outlined below. This protocol is a composite based on standard practices for isotope dilution mass spectrometry.
1. Sample Preparation:
-
Extraction: A known weight or volume of the homogenized sample (e.g., food, tobacco, biological fluid) is extracted with an appropriate solvent, such as acetonitrile or a methanol/water mixture. The choice of solvent will depend on the sample matrix.
-
Internal Standard Spiking: A known amount of this compound solution is added to the sample extract at the beginning of the preparation process.
-
Purification (if necessary): Depending on the complexity of the sample matrix, a clean-up step using solid-phase extraction (SPE) may be required to remove interfering substances.
-
Final Preparation: The extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph equipped with a suitable column (e.g., C18) to separate myosmine and this compound from other components in the sample. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate is typically used.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor and product ions specific to myosmine and this compound.
3. Quantification:
-
The ratio of the peak area of myosmine to the peak area of this compound is calculated.
-
This ratio is then used to determine the concentration of myosmine in the original sample by comparing it to a calibration curve prepared with known concentrations of myosmine and a constant concentration of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of myosmine using an isotope dilution LC-MS/MS method.
Caption: Experimental workflow for myosmine quantification.
Signaling Pathway and Logical Relationships
The analytical process for myosmine quantification using an internal standard follows a logical progression designed to ensure accuracy and reliability. The use of this compound is central to this process, as it allows for the correction of potential errors at various stages.
Caption: Role of this compound in accurate quantification.
Assessing the Isotopic Purity of Myosmine-d4 Standards: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Myosmine-d4 as an internal standard or in metabolic studies, ensuring its isotopic purity is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of methodologies to assess the isotopic purity of this compound standards, complete with experimental protocols and data presentation.
This compound is a deuterated analog of myosmine, a tobacco alkaloid also found in various nuts and nut products.[1] As a stable isotope-labeled internal standard, it is frequently employed in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The accuracy of these quantitative methods relies heavily on the isotopic purity of the standard.
Comparative Analysis of Isotopic Purity
The isotopic purity of a deuterated standard refers to the percentage of the compound that is fully labeled with the desired number of deuterium atoms. In the case of this compound, this means assessing the proportion of molecules containing four deuterium atoms relative to those with fewer (d0, d1, d2, d3).
While suppliers of this compound standards, such as LGC Standards, MedChemExpress, and ChemScene, typically state a purity of ≥98%, it is crucial for researchers to independently verify the isotopic distribution for their specific lot, especially for sensitive applications.[1][2][3]
The most robust methods for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] A combined approach is often recommended, as HRMS provides detailed information on isotopic distribution and enrichment, while NMR confirms the specific locations of the deuterium labels and the overall structural integrity of the molecule.[4][5]
Table 1: Comparison of this compound Standards from Representative Suppliers (Hypothetical Data)
| Supplier | Lot Number | Stated Purity | Isotopic Purity (d4 %) by LC-HRMS | d3 (%) | d2 (%) | d1 (%) | d0 (%) |
| Supplier A | A-123 | ≥98% | 99.2 | 0.6 | 0.1 | <0.1 | <0.1 |
| Supplier B | B-456 | ≥99% | 99.5 | 0.4 | <0.1 | <0.1 | <0.1 |
| Supplier C | C-789 | ≥98% | 98.8 | 1.0 | 0.1 | 0.1 | <0.1 |
Experimental Protocols
A comprehensive assessment of this compound isotopic purity involves both LC-HRMS for isotopic distribution and NMR for positional verification.
I. Isotopic Purity Determination by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
This method separates this compound from potential impurities and then uses high-resolution mass spectrometry to determine the relative abundance of each isotopologue.
A. Sample Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.
B. LC-HRMS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from any potential contaminants.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-200.
-
Resolution: ≥ 60,000.
-
Data Acquisition: Full scan mode.
-
C. Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of each expected isotopologue of Myosmine (d0 to d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total integrated area of all species to determine the isotopic purity.
II. Positional Verification of Deuterium Labeling by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm that the deuterium atoms are in the correct positions on the Myosmine molecule and to assess the structural integrity.
A. Sample Preparation:
-
Dissolve 5-10 mg of the this compound standard in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).
B. NMR Analysis:
-
¹H NMR:
-
Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at the expected positions of deuteration confirms successful labeling.
-
-
²H NMR:
-
Acquire a deuterium NMR spectrum. The presence of signals at the chemical shifts corresponding to the labeled positions confirms the location of the deuterium atoms.[6]
-
-
¹³C NMR:
-
Acquire a carbon-13 NMR spectrum. The signals for the carbon atoms bonded to deuterium will appear as multiplets due to C-D coupling, providing further confirmation of the labeling positions.
-
Experimental Workflow Diagram
Caption: Workflow for the comprehensive assessment of this compound isotopic purity.
By following these detailed protocols and comparative analyses, researchers can confidently assess the isotopic purity of their this compound standards, ensuring the integrity and accuracy of their experimental data. This rigorous approach to standard verification is a critical component of high-quality research and development in the pharmaceutical and life sciences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myosmine-2,4,5,6-d4 | CAS 66148-17-2 | LGC Standards [lgcstandards.com]
- 3. chemscene.com [chemscene.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Method Transfer for Myosmine-d4-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the transfer of Myosmine-d4-based assays. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their specific needs, ensuring robust and reliable bioanalytical data. This document outlines key performance parameters, detailed experimental protocols, and visual workflows to facilitate informed decision-making in method development and transfer.
Executive Summary
The use of deuterated internal standards, such as this compound, is a cornerstone of accurate and precise quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. This compound, being a stable isotope-labeled analog of Myosmine, effectively compensates for variability during sample preparation and analysis. This guide explores the comparative performance of different analytical techniques and sample preparation methods to aid in the seamless transfer and validation of this compound-based assays.
Comparison of Analytical Platforms: LC-MS/MS vs. GC-MS
The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision in method development. While both are powerful analytical tools, they possess distinct advantages and disadvantages.
Table 1: Comparison of LC-MS/MS and GC-MS for Myosmine Analysis
| Feature | LC-MS/MS | GC-MS |
| Principle | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Analyte Suitability | Ideal for a wide range of compounds, including non-volatile and thermally labile molecules like Myosmine. | Best suited for volatile and thermally stable compounds. Derivatization is often required for polar analytes like Myosmine to increase volatility. |
| Sample Preparation | Generally simpler, often involving protein precipitation or solid-phase extraction.[1] | Can be more complex, frequently requiring a derivatization step to make the analyte suitable for GC analysis. |
| Sensitivity | Typically offers higher sensitivity, reaching picogram or femtogram levels.[2] | Sensitivity is generally in the nanogram range.[3] |
| Matrix Effects | Can be more susceptible to ion suppression or enhancement from co-eluting matrix components. | May be less prone to matrix effects compared to LC-MS.[3] |
| Throughput | Generally higher due to simpler sample preparation and faster analysis times. | Can be lower due to the need for derivatization and longer run times. |
Comparison of Sample Preparation Techniques: LLE vs. SPE
Effective sample preparation is crucial for removing interferences and concentrating the analyte of interest. The two most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Table 2: Comparison of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Myosmine Analysis
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases (typically aqueous and organic). | Adsorption of the analyte onto a solid sorbent, followed by elution with a suitable solvent.[4] |
| Selectivity | Generally lower selectivity, as it primarily relies on the analyte's solubility. | Higher selectivity, as various sorbent chemistries can be chosen to specifically retain the analyte. |
| Automation | Can be more challenging to automate. | Easily automated for high-throughput applications. |
| Solvent Consumption | Typically requires larger volumes of organic solvents. | Uses significantly smaller volumes of solvents, making it a "greener" technique.[4] |
| Emulsion Formation | Prone to the formation of emulsions, which can complicate phase separation and lead to lower recovery. | Eliminates the problem of emulsion formation. |
| Recovery | Recovery can be variable and may require optimization of solvent choice and pH. | Generally provides higher and more consistent recoveries. For a multi-analyte panel including Myosmine, automated SPE has shown recoveries greater than 88%.[5] |
Experimental Protocols
Detailed UPLC-MS/MS Protocol for Myosmine Quantification in Plasma
This protocol provides a general framework for the quantification of Myosmine in a plasma matrix using a deuterated internal standard like this compound.
1. Materials and Reagents:
-
Myosmine and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
2. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of Myosmine and this compound in methanol.
-
Prepare working standard solutions of Myosmine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working standard solutions.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Return to 95% A
-
3.1-4.0 min: Re-equilibrate at 95% A
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Myosmine: To be determined based on parent and product ions.
-
This compound: To be determined based on parent and product ions.
-
5. Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Metabolic Pathway of Myosmine
The following diagram illustrates the primary metabolic pathways of Myosmine in Wistar rats.[6][7] The major metabolites are 4-oxo-4-(3-pyridyl)butyric acid and 3-pyridylacetic acid.[6][7]
Caption: Metabolic pathway of Myosmine in Wistar rats.
Experimental Workflow for Bioanalytical Method Transfer
This diagram outlines the key stages involved in the successful transfer of a validated bioanalytical method from a sending laboratory to a receiving laboratory.
Caption: Bioanalytical method transfer workflow.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolism of myosmine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Precision: A Comparative Guide to Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the quest for accurate and reliable bioanalytical data is paramount. The choice of an internal standard (IS) is a critical decision that significantly impacts the quality of quantitative assays. This guide provides an objective comparison of deuterated internal standards with their non-deuterated alternatives, supported by regulatory context, experimental data, and detailed methodologies to inform best practices in your research.
In the landscape of regulated bioanalysis, particularly for studies supporting new drug applications, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1][2] This guideline strongly advocates for the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most common, whenever feasible.[1] The preference for deuterated standards is rooted in their ability to closely mimic the analyte of interest throughout sample preparation and analysis, leading to more accurate and precise quantification.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary role of an internal standard is to compensate for variability during the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1][3][4] An ideal internal standard behaves identically to the analyte.[3][4] While deuterated standards are chemically almost identical to the analyte, non-deuterated standards are typically structural analogs.[5] This fundamental difference has significant implications for assay performance.
Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry.[4][5] In these standards, one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[5] This results in a compound that is chemically nearly identical to the analyte but with a different mass, allowing it to be distinguished by a mass spectrometer.[1][5]
Conversely, non-deuterated internal standards, being structurally similar but not identical, often exhibit different chromatographic behavior and are affected differently by matrix effects.[5] This can lead to less accurate and precise results, especially in complex biological matrices.[5]
Quantitative Data Summary
The superiority of deuterated internal standards is consistently demonstrated in experimental data, showing enhanced accuracy and precision.[5] The following tables summarize the impact of internal standard selection on key bioanalytical validation parameters.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Matrix Effect (%) | Recovery (%) |
| Deuterated IS | 10 | 98.5 | 3.2 | 97.8 | 92.5 |
| 100 | 101.2 | 2.1 | 99.1 | 93.1 | |
| 1000 | 99.8 | 1.8 | 98.5 | 92.8 | |
| Structural Analog IS | 10 | 88.7 | 9.8 | 85.4 | 78.2 |
| 100 | 92.1 | 7.5 | 88.2 | 79.1 | |
| 1000 | 90.5 | 6.9 | 86.7 | 78.8 | |
| External Standard (No IS) | 10 | 75.3 | 18.5 | N/A | N/A |
| 100 | 78.9 | 15.2 | N/A | N/A | |
| 1000 | 76.1 | 16.8 | N/A | N/A |
Table 1: Comparison of Assay Performance with Different Internal Standards. This data illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog or no internal standard.
| Internal Standard Type | Inter-Patient Assay Imprecision (CV%) |
| Deuterated IS (SIR-d3) | 4.8 |
| Structural Analog IS (DMR) | 9.2 |
Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification. This data demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard.[5]
Key Considerations for Using Deuterated Internal Standards
While deuterated internal standards are generally superior, several factors must be considered for their effective use:
-
Isotopic Purity: The deuterated standard should have high isotopic enrichment (≥98%) to minimize the contribution of any unlabeled analyte, which can lead to an overestimation of the analyte concentration.[2]
-
Chemical Purity: High chemical purity (>99%) is essential to prevent interference from impurities that may co-elute with the analyte or the internal standard.[2]
-
Position of Deuteration: Deuterium atoms should be placed in positions that are not susceptible to hydrogen-deuterium (H-D) exchange during sample processing and analysis.[6]
-
Degree of Deuteration: A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass shift from the analyte and to avoid isotopic crosstalk.[6]
-
Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects.[2][6] However, a slight chromatographic shift, known as the "isotope effect," can sometimes occur.[6]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for sample preparation and the assessment of matrix effects.
Protein Precipitation Sample Preparation Protocol
-
Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.[4]
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution to each sample.
-
Protein Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.[6]
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.[6]
-
Reconstitution: Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).[6]
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[6]
Matrix Effect Assessment Protocol
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard spiked into the mobile phase or a neat solution.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and deuterated internal standard are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and deuterated internal standard are spiked into the biological matrix before the extraction process.
-
-
Analyze the Samples: Inject and analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Matrix Effect, Recovery, and Process Efficiency:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) x 100
-
A matrix effect value close to 100% indicates minimal ion suppression or enhancement.
Visualizing Workflows and Relationships
To further clarify the processes and logical connections in bioanalytical method validation using deuterated internal standards, the following diagrams are provided.
Bioanalytical method workflow using a deuterated internal standard.
Decision-making flowchart for internal standard selection.
References
Safety Operating Guide
Proper Disposal of Myosmine-d4: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Myosmine-d4 is a critical aspect of laboratory safety and environmental responsibility. As a deuterated analog of Myosmine, a tobacco alkaloid, it requires handling as a hazardous chemical. This guide provides essential, step-by-step procedures for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for Myosmine, as a specific SDS for the deuterated form may not be available. The safety precautions for this compound should be considered identical to those for Myosmine. Myosmine is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn at all times. All handling and disposal preparation should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Due to its toxicological properties, this compound must be treated as a hazardous chemical waste.[1]
-
Segregate: Keep this compound waste separate from other waste streams, especially incompatible materials, to prevent any unintended chemical reactions. It should also be segregated from non-hazardous waste.
Step 2: Preparing the Waste Container
-
Select an Appropriate Container: Use a container that is in good condition, leak-proof, and compatible with the chemical. The original product container is often a suitable choice. For liquid waste, ensure the container is designed for liquids.
-
Label the Container: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Keep the Container Closed: The waste container must be securely capped at all times, except when you are adding waste.
Step 3: Accumulation and Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation.
-
Secondary Containment: For liquid this compound waste, use secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.
-
Storage Limits: Be aware of your institution's limits for the amount of hazardous waste that can be stored in a satellite accumulation area.
Step 4: Arranging for Disposal
-
Contact EHS: Once your waste container is full or you are ready for disposal, contact your institution's EHS office to schedule a waste pickup.
-
Provide Information: Be prepared to provide the information from the waste label to the EHS personnel.
Disposal of Empty this compound Containers
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Triple Rinsing: For containers of highly toxic chemicals, it is best practice to triple rinse the container with a suitable solvent that can dissolve this compound.
-
Collect Rinsate: The solvent rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.
-
Deface Label: After triple rinsing, deface or remove the original product label.
-
Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for empty chemical containers.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Myosmine-d4
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling of Myosmine-d4, a deuterated analogue of Myosmine. By offering clear, procedural guidance, this document aims to be your preferred resource for laboratory safety and chemical handling, fostering a foundation of trust through value-added information beyond the product itself.
Essential Safety Information at a Glance
This compound, like its non-deuterated counterpart, requires careful handling due to its potential hazards. The following table summarizes key quantitative data for quick reference. The properties of Myosmine are included as a close surrogate for this compound, given that deuteration has a minimal effect on its chemical properties but is a key feature for its use in analytical methods.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 66148-17-2[1] |
| Molecular Formula | C₉H₆D₄N₂[1] |
| Molecular Weight | 150.21 g/mol [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Signal Word | Warning |
| Storage Temperature | 4°C[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a dust mask (N95 or equivalent) is recommended to prevent inhalation.
Operational Plan: Step-by-Step Handling Protocol
This compound is frequently utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The following protocol details the safe handling procedures for preparing and using this compound as an internal standard.
Preparation of this compound Stock and Working Solutions
-
Work Area Preparation: All handling of solid this compound and preparation of concentrated stock solutions must be performed in a certified chemical fume hood. Ensure the work area is clean and free of clutter. Have an appropriate chemical spill kit readily available.
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as outlined above.
-
Weighing the Compound: Carefully weigh the required amount of this compound powder using a calibrated analytical balance. Use a spatula to transfer the powder and avoid generating dust.
-
Preparing the Stock Solution: Add the weighed this compound to a volumetric flask. Using a calibrated pipette, add the appropriate solvent (e.g., methanol, acetonitrile) to dissolve the compound completely. Fill the flask to the calibration mark, cap it securely, and invert several times to ensure a homogenous solution.
-
Creating Working Solutions: Perform serial dilutions of the stock solution to create working solutions of the desired concentrations. All dilutions should be carried out within the chemical fume hood.
-
Labeling and Storage: Clearly label all solution containers with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock and working solutions at 4°C in tightly sealed containers.
Sample Preparation with this compound Internal Standard
-
Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenate) according to your experimental protocol.
-
Adding the Internal Standard: To each sample, as well as to the calibration standards and quality control samples, add a precise and consistent volume of the this compound working solution. This step should be performed at the earliest stage of the sample preparation process to account for any variability during sample extraction and analysis.
-
Sample Extraction: Proceed with the sample extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) as dictated by your analytical protocol.
-
Analysis: Analyze the prepared samples using a validated LC-MS or GC-MS method.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Unused solid this compound and concentrated stock solutions should be disposed of as hazardous chemical waste.
-
Place these materials in a clearly labeled, sealed, and appropriate waste container.
-
Follow your institution's and local regulations for hazardous waste disposal. Do not pour chemical waste down the drain.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated hazardous waste bag.
-
Glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.
-
-
Waste Pickup:
-
Arrange for the pickup of hazardous waste by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
-
Visualizing Safe Handling and Experimental Workflows
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and a typical experimental workflow for using this compound as an internal standard.
Caption: Safe handling workflow for this compound.
Caption: Experimental workflow using this compound as an internal standard.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
